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  • Product: (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid
  • CAS: 1217465-10-5

Core Science & Biosynthesis

Foundational

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid chemical structure and properties

A Technical Guide to Metolachlor: Properties, Synthesis, and Analysis To the Reader: Initial research for the compound "(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid" did not yield sufficient public data to cons...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Metolachlor: Properties, Synthesis, and Analysis

To the Reader: Initial research for the compound "(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid" did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be novel or not widely characterized. Therefore, this guide will focus on Metolachlor , a structurally related and extensively documented compound. Metolachlor shares the core 2-ethyl-6-methylaniline moiety, making it a relevant and instructive analogue for understanding the chemical and biological properties of this class of molecules.

Introduction to Metolachlor

Metolachlor is a selective, pre-emergent herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds.[1][2][3] It belongs to the chloroacetanilide chemical family and is a derivative of aniline.[3][4] First registered in 1976, it is commonly applied to crops such as corn, soybeans, cotton, and sorghum.[1][4][5] Metolachlor's efficacy lies in its ability to inhibit the growth of seedling shoots before they emerge from the soil.[1][2]

The technical product exists as a mixture of stereoisomers. Due to restricted rotation around the aryl-N bond, it has a chiral axis, in addition to a chiral center in the side chain, resulting in four stereoisomers.[4][6] The S-enantiomers exhibit significantly higher herbicidal activity than the R-enantiomers.[5][6] Modern formulations, such as S-metolachlor, are enriched with the more active S-isomer, allowing for lower application rates.[5][7]

Chemical Structure and Physicochemical Properties

Metolachlor is chemically known as (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide.[4] It is characterized by a 2,6-disubstituted aniline ring linked to a chloroacetyl group and a methoxypropyl side chain.

Chemical Structure of Metolachlor:

Caption: Chemical structure of Metolachlor.

Table 1: Physicochemical Properties of Metolachlor

PropertyValueSource
Molecular Formula C15H22ClNO2[5][8]
Molar Mass 283.80 g/mol [4][5]
Appearance Off-white to tan liquid[3][4][8]
Density 1.1 g/mL[4]
Boiling Point 100 °C at 0.001 mmHg[4]
Water Solubility 530 mg/L at 20 °C[4][8]
Vapor Pressure 1.7 x 10⁻³ Pa at 20 °C[8]
Log P (Octanol-Water Partition Coefficient) 3.13[8]

Synthesis and Mechanism of Action

General Synthesis Pathway

The industrial synthesis of metolachlor typically involves a two-step process:

  • Reductive Alkylation: 2-ethyl-6-methylaniline (MEA) is condensed with methoxyacetone. The resulting imine is then hydrogenated to form the chiral amine intermediate.[4]

  • Acylation: The secondary amine is subsequently acylated with chloroacetyl chloride to yield metolachlor.[4][9]

Several synthetic routes have been developed to produce enantiomerically enriched S-metolachlor, often employing asymmetric hydrogenation with chiral catalysts or using chiral pool approaches.[6][10]

Synthesis_Workflow cluster_step1 Step 1: Reductive Alkylation cluster_step2 Step 2: Acylation MEA 2-Ethyl-6-Methylaniline (MEA) Imine Imine Intermediate MEA->Imine + Methoxyacetone Methoxyacetone Methoxyacetone ChiralAmine (S)-Amine Intermediate Imine->ChiralAmine Asymmetric Hydrogenation Metolachlor S-Metolachlor ChiralAmine->Metolachlor Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Metolachlor

Caption: Generalized synthesis workflow for S-Metolachlor.

Mechanism of Action

Metolachlor is a systemic herbicide absorbed primarily through the shoots and roots of emerging seedlings.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][5][7]

  • Target: Metolachlor targets and inhibits elongase enzymes, which are crucial for the synthesis of fatty acids with 20 or more carbons.[5]

  • Cellular Effect: The disruption of VLCFA biosynthesis prevents the formation of new cell membranes and cuticle, which halts cell division and elongation.[5][7]

  • Physiological Outcome: This leads to the inhibition of root and shoot growth in susceptible weed seedlings, preventing their emergence from the soil.[2][5]

Mechanism_of_Action Metolachlor Metolachlor Absorption (Shoots & Roots) Elongase VLCFA Elongase Enzymes Metolachlor->Elongase Inhibits VLCFA_Synth Very-Long-Chain Fatty Acid (VLCFA) Synthesis Elongase->VLCFA_Synth Cell_Membranes Cell Membrane & Cuticle Formation VLCFA_Synth->Cell_Membranes Cell_Division Cell Division & Elongation Cell_Membranes->Cell_Division Growth_Inhibition Inhibition of Seedling Growth (Root & Shoot) Cell_Division->Growth_Inhibition

Caption: Metolachlor's mechanism of action pathway.

Analytical Methodologies

The quantification of metolachlor in environmental and biological samples is crucial for regulatory monitoring and research. A common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Determination of Metolachlor in Water by SPE and LC-MS/MS

This protocol is adapted from established methods for analyzing chloroacetanilide herbicides and their degradates in water.[11][12]

Objective: To quantify the concentration of metolachlor in water samples with a limit of quantification (LOQ) of 0.10 µg/L.

Materials:

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Metolachlor analytical standard

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass a 50 mL water sample through the conditioned SPE cartridge. c. Wash the cartridge with deionized water to remove interferences. d. Dry the cartridge under vacuum for at least 10 minutes.[11] e. Elute the retained metolachlor from the cartridge using 80/20 methanol/water (v/v).[11][12] f. Reduce the eluate volume to under 1.0 mL using a gentle stream of nitrogen. g. Reconstitute the sample to the final volume in 10/90 acetonitrile/water (v/v).[12]

  • LC-MS/MS Analysis: a. Chromatographic Separation:

    • Column: C18 reversed-phase column.
    • Mobile Phase: Gradient elution with acetonitrile and water.
    • Injection Volume: 50 µL.[11] b. Mass Spectrometry Detection:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for metolachlor, ensuring high selectivity and sensitivity.
  • Quantification: a. Prepare a series of calibration standards of known metolachlor concentrations (e.g., 0.125 to 10 ng).[11] b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of metolachlor in the samples by interpolating their peak areas from the calibration curve.

Toxicology and Environmental Fate

Toxicological Profile

Metolachlor exhibits low acute toxicity via oral and dermal routes.[13][14] However, it is classified as a skin sensitizer.[13][15] Long-term exposure in animal studies has shown effects such as decreased body weight and changes in liver and kidney weights at high doses.[8][13][14] The U.S. EPA has classified metolachlor as "not likely to be carcinogenic to humans" at doses that do not cause cellular proliferation in the liver.[15]

Table 2: Summary of Toxicological Endpoints for Metolachlor

EndpointValueSpeciesSource
Acute Oral LD50 >2000 mg/kgRat[8]
Acute Dermal LD50 >10,000 mg/kgRat[8]
Dermal Sensitization PositiveGuinea Pig[13]
Carcinogenicity Not likely to be carcinogenic to humans-[15]
Acceptable Daily Intake (ADI) 0.08 mg/kg bw/day-[14]
Environmental Fate

Metolachlor's behavior in the environment is influenced by its moderate water solubility and relatively low soil adsorption.

  • Soil: The primary degradation pathway in soil is microbial metabolism.[8][16] Its soil half-life can range from 47 to over 100 days, depending on soil type and conditions.[8] Due to its mobility, it has the potential to leach into groundwater.[8][16]

  • Water: In water, metolachlor is relatively resistant to hydrolysis.[8][16] Photodegradation in water is slow.[8] It is frequently detected in surface and groundwater in agricultural areas.[17] Its two primary degradation products, metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OA), are often found at higher concentrations than the parent compound.[16]

  • Air: Volatilization is not a significant dissipation pathway from soil or water.[16] A study found that about 10% of applied metolachlor volatilized.[17]

Conclusion

Metolachlor remains a critical tool in modern agriculture for weed management. Its efficacy is rooted in a well-understood mechanism of action involving the inhibition of VLCFA synthesis. While effective, its environmental persistence and mobility necessitate careful management and monitoring, for which robust analytical methods like LC-MS/MS are essential. The development of S-metolachlor represents a significant advancement in reducing the environmental load of this herbicide while maintaining its agricultural benefits.

References

  • Metolachlor - Wikipedia. [Link]

  • Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. [Link]

  • Metolachlor in Drinking-water - World Health Organization (WHO). [Link]

  • S-metolachlor - Revista Cultivar. [Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine - Arkivoc. [Link]

  • Pesticides - Fact Sheet for Metolachlor - Environmental Protection Agency (EPA). [Link]

  • S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. [Link]

  • Everything Farmers Need to Know About Metolachlor - Chemicals | FBN. [Link]

  • Holistic assessment of occurrence and fate of metolachlor within environmental compartments of agricultural watersheds | U.S. Geological Survey - USGS.gov. [Link]

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC. [Link]

  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater - California Department of Pesticide Regulation. [Link]

  • Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water - EPA. [Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS - ACS Publications. [Link]

  • Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed. [Link]

  • Chemoenzymatic synthesis of the chiral herbicide: (S)-metolachlor. [Link]

  • CN105461580A - Synthesis method of metolachlor - Google P
  • Environmental Chemistry Method for Metolachlor (R) - EPA. [Link]

  • Metolachlor/s-Metolachlor - Australian Drinking Water Guidelines - NHMRC. [Link]

  • Metolachlor Method - Cipac.org. [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed. [Link]

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]

  • Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems - PubMed. [Link]

  • Metolachlor Herbicide | Minnesota Department of Agriculture. [Link]

  • Metolachlor | C15H22ClNO2 | CID 4169 - PubChem - NIH. [Link]

Sources

Exploratory

Toxicity Profile of S-Metolachlor Metabolite CGA 357704 in Aquatic Ecosystems: A Technical Whitepaper

Executive Summary S-metolachlor is a pre-emergent chloroacetamide herbicide widely utilized in global agriculture. While the parent compound is highly effective at inhibiting weed growth, environmental weathering produce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-metolachlor is a pre-emergent chloroacetamide herbicide widely utilized in global agriculture. While the parent compound is highly effective at inhibiting weed growth, environmental weathering produces several transformation products, notably the metabolite CGA 357704 (2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid). For environmental toxicologists and agrochemical developers, understanding the ecotoxicological profile of this specific diprotic acid metabolite is critical for accurate Environmental Risk Assessment (ERA). This whitepaper synthesizes the physicochemical partitioning, mechanistic toxicology, and self-validating experimental protocols required to evaluate CGA 357704 in aquatic ecosystems.

Chemical Identity & pH-Dependent Toxicokinetics

CGA 357704 is an N-acyl-amino acid derivative formed during the later stages of S-metolachlor degradation. Unlike the neutral parent compound, CGA 357704 is a diprotic acid , meaning its speciation and subsequent bioavailability are entirely dictated by the pH of the aquatic matrix.

Recent toxicokinetic studies evaluating the pH-dependent partitioning of ionizable organic chemicals (IOCs) reveal that CGA 357704 exhibits an unexpected, non-linear pH dependence[1]. In alkaline aquatic environments (pH > pKa), the dianionic form of CGA 357704 demonstrates a partitioning coefficient ( DPDMS/w​ ) that is ten times higher than its monoanionic form[1]. This phenomenon is driven by a strong chelate-type complex formation between the dianion and environmental cations, fundamentally altering its ion-trapping dynamics and bioaccumulation potential compared to the parent herbicide[1].

G A S-Metolachlor (Parent Herbicide) B Microbial Degradation A->B Environmental Weathering C CGA 357704 (Diprotic Acid) B->C Biotransformation D pH < pKa (Monoanionic) C->D Acidic Media E pH > pKa (Dianionic) C->E Alkaline Media F Standard Partitioning D->F Baseline Uptake G Chelate Complexation (10x Higher Partitioning) E->G Cation Binding

Fig 1: pH-dependent environmental degradation and speciation of S-metolachlor to CGA 357704.

Comparative Toxicity Profile in Aquatic Taxa

When evaluating the ecotoxicity of transformation products, the core regulatory question is whether the metabolite retains the bioactive properties of the parent compound. S-metolachlor exhibits severe acute toxicity to aquatic plants and moderate toxicity to invertebrates[2]. However, comprehensive regulatory re-evaluations confirm that environmental metabolites of S-metolachlor, including CGA 357704, are significantly less toxic than the parent compound[3].

Field-based biomonitoring of small water bodies indicates that while S-metolachlor degradation products are frequently detected, their cumulative toxicity rarely exceeds 0.1 Toxic Units (TU), indicating a low environmental risk to aquatic consortia.

Quantitative Ecotoxicity Summary
CompoundTest OrganismEndpointValueEcotoxicological Risk
S-Metolachlor Selenastrum capricornutum (Algae) Eb​C50​ (120h)0.008 mg/LHigh[2]
S-Metolachlor Mysidopsis bahia (Invertebrate) LC50​ (96h)1.40 mg/LModerate[2]
CGA 357704 Aquatic ConsortiaToxic Units (TU)< 0.1 TULow
CGA 357704 General Aquatic TaxaAcute LC50​ > Limit DoseLow[3]

Mechanistic Toxicology: VLCFA Pathway Disruption

To understand why CGA 357704 exhibits reduced toxicity, we must analyze causality at the enzymatic level. S-metolachlor exerts its herbicidal and algal toxicity by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex , halting cell division and membrane synthesis.

The biotransformation of S-metolachlor into CGA 357704 involves the cleavage of functional groups and the addition of an N-acyl-amino acid moiety. This structural shift introduces severe steric hindrance and alters the molecule's electrostatic surface potential. Consequently, CGA 357704 loses its binding affinity for the VLCFA elongase active site. Because the primary molecular initiating event (MIE) is bypassed, the downstream adverse outcome pathways (AOPs) leading to algal or invertebrate mortality are not triggered.

Pathway VLCFA VLCFA Elongase Complex (Target Enzyme) Inhib Enzyme Inhibition (High Toxicity) VLCFA->Inhib Pathway Blocked SMET S-Metolachlor SMET->VLCFA High Affinity Binding CGA CGA 357704 CGA->VLCFA Steric Hindrance NoInhib No Inhibition (Low Toxicity) CGA->NoInhib Pathway Active

Fig 2: Comparative mechanistic binding affinity at the VLCFA elongase complex.

Self-Validating Experimental Protocol for Ecotoxicity Assessment

Because the toxicity of ionizable organic chemicals (IOCs) like CGA 357704 is highly dependent on water pH, standard toxicity studies often yield uninterpretable results if pH is not rigorously controlled[1]. To generate regulatory-grade data, researchers must utilize a self-validating experimental workflow that dynamically corrects for environmental variables.

Step-by-Step Methodology

Step 1: Matrix Preparation and Spiking

  • Action: Prepare a standard mixture of CGA 357704 in UPLC-grade methanolic stock solutions. Spike into synthetic freshwater matrices at varying concentrations (e.g., 1 to 50 ng/mL)[1].

  • Causality: Methanol ensures complete dissolution of the polar metabolite before introduction into the aqueous phase, preventing localized precipitation.

Step 2: Continuous pH Stabilization (The Self-Validating Mechanism)

  • Action: Implement an automated micro-electrode feedback loop. Buffer the test media to precise environmental targets (e.g., pH 3.0, 7.4, 11.5) using phosphate buffers[1].

  • Self-Validation: The system continuously monitors the pH. If the introduction of the diprotic acid chemical mixture causes a pH drift > 0.1 units, the system automatically titrates buffer to stabilize the environment. This ensures that any observed toxicity is strictly correlated to the intended ionic speciation of the metabolite, not an artifact of pH drift.

Step 3: Toxicokinetic Exposure and Sorption Control

  • Action: Introduce the test organisms (e.g., Daphnia magna or fish embryos) into multi-well plates.

  • Self-Validation: Run parallel abiotic controls using Polydimethylsiloxane (PDMS) passive samplers. Because multi-well plates can artificially absorb hydrophobic compounds, the PDMS samplers validate the actual freely dissolved concentration of CGA 357704 over the 96-hour exposure period, preventing the underestimation of LC50​ values[1].

Step 4: Endpoint Quantification via LC-MS/MS

  • Action: Extract internal organism tissues and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine internal effect concentrations, calculating final EC50​ and NOEC values.

Workflow Step1 1. Matrix Spiking (CGA 357704) Step2 2. Continuous pH Buffering (Self-Validating Loop) Step1->Step2 Initiate Step2->Step2 Feedback Loop Step3 3. Organism Exposure (Algae/Daphnia/Fish) Step2->Step3 Stabilized Media Step4 4. Toxicokinetic Sampling (Internal Concentration) Step3->Step4 48h-96h Step5 5. Endpoint Calculation (EC50 / NOEC) Step4->Step5 Data Synthesis

Fig 3: Self-validating experimental workflow for pH-dependent aquatic toxicity assessment.

Regulatory Implications

Under European Union directives and global equivalent standards, the classification of a metabolite as "relevant" versus "non-relevant" dictates its regulatory threshold in groundwater and surface water[4]. Because CGA 357704 lacks the biological activity of the parent S-metolachlor and exhibits low acute toxicity profiles, it is generally classified as a non-relevant metabolite. Consequently, while its presence is monitored, it does not typically trigger the stringent 0.1 µg/L regulatory limit applied to active parent compounds, allowing for slightly higher environmental tolerance without compromising ecosystem health[4].

References

  • Title: S-Metolachlor - European Commission Source: europa.eu URL: [Link][2]

  • Title: pH-Dependent Partitioning of Ionizable Organic Chemicals between the Silicone Polymer Polydimethylsiloxane (PDMS) and Water | ACS Environmental Au Source: acs.org URL: [Link][1]

  • Title: PLANT PROTECTION PRODUCTS - TZW: DVGW-Technologiezentrum Wasser Source: tzw.de URL: [Link][4]

  • Title: Occurrence, dispersal, and associated environmental risk assessment of pesticides and their transformation products in small water bodies of Northeastern France Source: researchgate.net URL: [Link]

  • Title: Proposed Re-evaluation Decision PRVD2024-01 Source: publications.gc.ca URL: [Link][3]

Sources

Foundational

A Mechanistic Exploration of the Formation of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic Acid

An in-depth technical guide by a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a plausible and scientifically grounded mec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a plausible and scientifically grounded mechanism for the formation of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. The target molecule is a complex N-aryl, N-acyl-α-amino acid derivative, characterized by a stereochemically defined (S)-alanine core, a sterically congested 2,6-disubstituted aniline moiety, and an N-oxalyl group. While direct literature on the synthesis of this specific compound is sparse, its structural components are analogous to those found in commercially significant agrochemicals, such as the herbicide (S)-metolachlor, which is built upon a similar 2-ethyl-6-methylaniline scaffold[1][2][3]. This guide leverages established principles of modern synthetic organic chemistry to propose a robust, multi-step pathway for its formation. We provide a detailed mechanistic breakdown of each key transformation, supported by protocols and visual aids to offer a comprehensive resource for researchers in synthetic chemistry, agrochemistry, and drug discovery.

Strategic Overview: Retrosynthetic Analysis

A logical synthetic strategy is best devised by working backward from the target molecule. The retrosynthetic analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid identifies three primary building blocks: (S)-alanine, a 2-ethyl-6-methylphenyl unit, and an oxalyl moiety.

The key disconnections are:

  • N-Acyl Bond (C-N) : Cleavage of the N-oxalyl bond reveals an N-aryl-α-amino acid intermediate. This step is a standard N-acylation.

  • Aryl C-N Bond : Disconnection of the bond between the aniline nitrogen and the alanine α-carbon points to a C-N cross-coupling reaction.

  • Protecting Groups : The analysis presupposes the use of protecting groups for the carboxylic acid functions to ensure chemoselectivity during the key bond-forming steps.

This leads to a forward synthesis commencing with (S)-alanine, a commercially available and enantiopure starting material.

G Target (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid Intermediate1 Methyl (2S)-2-(2-ethyl-6-methylanilino)propanoate Target->Intermediate1 N-Oxalylation & Hydrolysis BuildingBlock3 Ethyl Oxalyl Chloride Target->BuildingBlock3 Intermediate2 (S)-Methyl Alaninate Intermediate1->Intermediate2 N-Arylation (C-N Coupling) BuildingBlock2 2-Bromo-1-ethyl-3-methylbenzene Intermediate1->BuildingBlock2 BuildingBlock1 (S)-Alanine Intermediate2->BuildingBlock1 Esterification

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway and Mechanistic Elucidation

We propose a robust four-step synthetic sequence designed to control chemoselectivity and preserve the critical (S)-stereochemistry of the alanine core.

Step 1: Carboxyl Protection via Fischer Esterification

The synthesis initiates with the protection of the carboxylic acid of (S)-alanine as a methyl ester. This is crucial to prevent its interference in the subsequent base-mediated C-N coupling reaction.

  • Transformation : (S)-Alanine is converted to (S)-methyl alaninate hydrochloride.

  • Mechanism : The reaction proceeds via the Fischer esterification mechanism. Under acidic conditions (e.g., HCl in methanol), the carbonyl oxygen of the carboxylic acid is protonated, significantly enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

  • Causality : This protection is a self-validating choice, as the ester can be efficiently cleaved in the final step under conditions that also deprotect the oxalyl ester. The reaction is straightforward and high-yielding.

Step 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of the sterically hindered C(aryl)-N bond is the most challenging step. A palladium-catalyzed Buchwald-Hartwig amination is the method of choice for this transformation, offering high efficiency and broad substrate scope.

  • Transformation : (S)-Methyl alaninate is coupled with an appropriate aryl halide, such as 2-bromo-1-ethyl-3-methylbenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

  • Mechanism : The reaction follows a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl bromide C-Br bond to form a Pd(II) complex. The amino ester coordinates to this complex, and a base facilitates deprotonation of the amine, forming a palladium-amido intermediate. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

  • Authoritative Grounding : The choice of catalyst and ligand (e.g., a biarylphosphine ligand) is critical for overcoming the steric hindrance imposed by the 2,6-disubstituted aniline. This type of transformation is a cornerstone of modern cross-coupling chemistry.

  • Stereochemical Integrity : A key advantage of this method is that the reaction occurs at the nitrogen atom, leaving the chiral center at the α-carbon of the alanine moiety untouched. This ensures the retention of the (S)-configuration.

G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R''(L₂) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArBr Ar-Br Amine H-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

Step 3: Chemoselective N-Oxalylation

With the N-aryl amino ester in hand, the oxalyl group is introduced. To ensure mono-acylation and provide a handle for differential deprotection if needed, a mono-esterified oxalyl chloride is the reagent of choice.

  • Transformation : The secondary amine product from Step 2 is acylated using ethyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Mechanism : This is a classic nucleophilic acyl substitution. The lone pair of the secondary amine nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride. A tetrahedral intermediate is formed, which then collapses, expelling the stable chloride anion as a leaving group. The base serves to neutralize the HCl byproduct.

  • Expertise & Experience : Using a mono-ester like ethyl oxalyl chloride is a strategic decision. It prevents the potential for dimerization or other side reactions that could occur with oxalyl chloride itself. This mirrors the acylation strategy used in the industrial synthesis of related compounds like (S)-metolachlor, where chloroacetyl chloride is used to acylate a similar secondary amine[1].

Step 4: Final Deprotection via Saponification

The final step involves the hydrolysis of both the methyl propanoate and ethyl oxalyl esters to reveal the two carboxylic acid functionalities.

  • Transformation : The di-ester intermediate is treated with an aqueous base, such as sodium hydroxide, followed by acidic workup.

  • Mechanism : This is a base-catalyzed ester hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking each ester carbonyl in turn. The resulting tetrahedral intermediates collapse to form the carboxylate anions and the corresponding alcohols (methanol and ethanol). A final acidification step protonates the two carboxylate groups to yield the target molecule.

  • Trustworthiness : This one-pot, dual deprotection is an efficient and reliable method to complete the synthesis, providing a direct route to the final product.

Experimental Protocols & Data

Illustrative Synthetic Protocol
  • Esterification : Suspend (S)-alanine (1.0 eq) in anhydrous methanol (10 mL/g). Cool to 0 °C. Bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise. Allow to warm to room temperature and stir for 12-16 hours. Concentrate under reduced pressure to yield (S)-methyl alaninate hydrochloride as a white solid.

  • N-Arylation : To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), a suitable biarylphosphine ligand (0.05 eq), and sodium tert-butoxide (1.4 eq). Purge with argon. Add a solution of 2-bromo-1-ethyl-3-methylbenzene (1.0 eq) and (S)-methyl alaninate hydrochloride (1.1 eq) in anhydrous toluene. Heat the mixture at 80-100 °C for 18-24 hours, monitoring by TLC. Cool, filter through celite, and concentrate. Purify by silica gel chromatography.

  • N-Oxalylation : Dissolve the N-aryl amino ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool to 0 °C. Add ethyl oxalyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Saponification : Dissolve the resulting di-ester in a mixture of THF and water. Add NaOH (3.0 eq) and stir at room temperature for 6 hours. Monitor by TLC. Acidify the mixture to pH 2 with cold 1M HCl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Data Summary Table
StepTransformationKey ReagentsSolventTemp (°C)Typical Yield (Analogous Rxns)
1 Esterification(S)-Alanine, SOCl₂Methanol0 to RT>95%
2 N-ArylationAryl Bromide, Pd₂(dba)₃, Ligand, NaOtBuToluene80-10070-90%
3 N-OxalylationEthyl Oxalyl Chloride, Et₃NDichloromethane0 to RT>90%
4 SaponificationNaOH, then HClTHF/H₂ORT>90%

Visualization of the Overall Workflow

The entire synthetic pathway can be visualized as a logical sequence of protection, bond formation, and deprotection steps, ensuring high fidelity in the construction of the final, complex molecule.

G A (S)-Alanine B Step 1: Esterification (+ MeOH, H⁺) A->B C (S)-Methyl Alaninate B->C D Step 2: N-Arylation (+ Ar-Br, Pd Catalyst) C->D E N-Aryl Amino Ester D->E F Step 3: N-Oxalylation (+ ClCOCOOEt) E->F G Di-ester Intermediate F->G H Step 4: Saponification (+ NaOH; then H₃O⁺) G->H I Final Product H->I

Caption: Overall synthetic workflow.

Conclusion

This guide presents a comprehensive and mechanistically detailed pathway for the synthesis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. By integrating established, high-fidelity synthetic methods—including Fischer esterification, Buchwald-Hartwig amination, nucleophilic acyl substitution, and saponification—we have outlined a logical and robust strategy. The core principles of this synthesis, particularly the stereoretentive N-arylation of an α-amino ester and the chemoselective N-acylation, provide a valuable framework for the creation of a broader class of N-aryl, N-acyl amino acids. Such compounds are of significant interest in the fields of medicinal chemistry and agrochemical research, offering a scaffold for the development of novel bioactive molecules.

References

  • Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202211954. [Link]

  • Blaser, H. U. (2009). The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis. Michigan State University Department of Chemistry. [Link]

  • Spindler, F., & Blaser, H. U. (2001). The development of an enantioselective catalytic process for the technical preparation of chiral agrochemicals is illustrated by the case history of the herbicide (S)-metolachlor (trade name Dual Magnum®). ResearchGate. [Link]

  • Buerge, I. J., et al. (2009). The Metolachlor Herbicide: An Exercise in Today's Stereochemistry. Journal of Chemical Education, 86(9), 1073. [Link]

Sources

Exploratory

Hydrogeological Mobility and Trace Analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (CGA 357704)

A Technical Whitepaper for Environmental Chemists, Hydrogeologists, and Regulatory Scientists Executive Summary The widespread agricultural application of chloroacetanilide herbicides, particularly S-metolachlor, has nec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Environmental Chemists, Hydrogeologists, and Regulatory Scientists

Executive Summary

The widespread agricultural application of chloroacetanilide herbicides, particularly S-metolachlor, has necessitated rigorous environmental fate monitoring. While primary metabolites are well-characterized, terminal degradation products pose unique analytical and hydrogeological challenges. This whitepaper provides an in-depth technical analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (internally designated as CGA 357704 ). As a highly polar, di-acidic transformation product, CGA 357704 exhibits extreme groundwater mobility. Here, we dissect the mechanistic causes of its leaching behavior and establish self-validating analytical and field protocols required for its accurate quantification.

Chemical Identity and Mechanistic Origins

CGA 357704 is not a primary metabolite; rather, it is formed during the later stages of S-metolachlor degradation within the soil microbiome (1)[1]. The transformation is driven by a dual-oxidation mechanism. First, the chloroacetyl group of the parent herbicide is oxidized to an oxanilic acid (OXA) derivative. Subsequently, the 1-methoxypropan-2-yl moiety undergoes demethylation and further oxidation to form a propanoic acid group.

This dual oxidation yields a molecule with two distinct carboxylic acid functional groups, fundamentally altering its environmental behavior compared to the parent compound (2)[2].

Pathway Parent S-Metolachlor (Parent Herbicide) Inter Metolachlor OXA (Intermediate TP) Parent->Inter Oxidation of chloroacetyl Metab CGA 357704 (Di-acid TP) Inter->Metab Oxidation of methoxy group

Fig 1: Stepwise microbial degradation pathway of S-metolachlor to CGA 357704 in soil.

Hydrogeological Mobility: The Causality of Leaching

To understand why CGA 357704 is frequently detected in groundwater monitoring wells, we must look at its physical chemistry. At typical environmental pH levels (pH 6.0 – 8.0), both the propanoic acid and the oxalo groups are fully deprotonated.

This imparts a net charge of -2 to the molecule. Because soil matrices (such as clay silicates and humic acids) are also predominantly negatively charged, the di-anion experiences intense electrostatic repulsion. Consequently, the soil-water partition coefficient ( Kd​ ) approaches zero. The molecule essentially moves at the same velocity as the infiltrating water front, bypassing the organic matter sorption that typically retards pesticide migration (2)[2]. Field leaching studies consistently detect this metabolite in lysimeter leachates, confirming its high mobility (3)[3].

Data Summary: Physicochemical and Mobility Parameters
ParameterValueAnalytical / Environmental Implication
IUPAC Name (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acidDefines the dual carboxylic acid structure.
Molecular Weight 279.29 g/mol Low molecular weight facilitates rapid advective transport.
Molecular Formula C14H17NO5High oxygen-to-carbon ratio drives extreme hydrophilicity.
Charge Status (pH 7) -2 (Di-anion)Induces electrostatic repulsion from negatively charged soil.
Log Dow (pH 7) -4.0 to -5.0Near-zero partitioning into soil organic matter; highly mobile.
Regulatory Threshold 0.1 µg/L to 10 µg/L (EU)Requires high-sensitivity LC-MS/MS for compliance monitoring.

Analytical Workflows for Groundwater Monitoring

Standard reversed-phase C18 Solid-Phase Extraction (SPE) fails to retain CGA 357704 due to its extreme polarity ( LogDow​<−4.0 ). To achieve reliable trace-level quantification (ng/L), we must exploit the molecule's anionic nature.

Workflow Step1 1. Groundwater Sampling (Filter 0.22 µm, 4°C) Step2 2. SPE Pre-concentration (Mixed-Mode Anion Exchange) Step1->Step2 Step3 3. Chromatographic Separation (HILIC / Polar-RP LC) Step2->Step3 Step4 4. Mass Spectrometry (ESI- MS/MS MRM) Step3->Step4

Fig 2: Self-validating analytical workflow for trace quantification of polar di-acid metabolites.

Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE and LC-MS/MS

This protocol is designed as a self-validating system . By utilizing a pH-driven capture and release mechanism, we inherently eliminate neutral and basic interferences, ensuring that only target acidic analytes reach the mass spectrometer.

  • Sample Preparation: Filter 500 mL of groundwater through a 0.22 µm membrane. Adjust the pH to 7.0 using dilute ammonium hydroxide. Causality: Ensuring a neutral pH guarantees that both carboxylic acid groups on CGA 357704 are fully ionized for maximum binding affinity.

  • SPE Conditioning: Condition a polymeric Mixed-Mode Anion Exchange (MAX) cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water.

  • Loading & Washing: Load the sample at a flow rate of 5 mL/min. Wash with 5 mL of 5% ammonium hydroxide in water. Causality: The basic wash removes non-specifically bound neutral lipids and basic compounds, while the di-anion metabolite remains strongly anchored to the quaternary amine of the MAX sorbent via electrostatic bonds.

  • Elution: Elute with 5 mL of 2% Formic Acid in Methanol. Self-Validating Step: The strong acid drops the micro-environmental pH well below the pKa​ of the metabolite. This neutralizes the molecule, breaking the ionic bond and ensuring a highly specific, quantitative release.

  • LC-MS/MS Analysis: Inject the eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-), monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the m/z 278 precursor ion.

Field-Scale Leaching Assessment: Lysimeter Protocols

To accurately model the environmental risk of CGA 357704, laboratory Kd​ values must be validated against field-scale lysimeter data.

Protocol 2: Intact Core Lysimeter Setup with Tracer Validation
  • Core Extraction: Excavate 1 m³ intact soil cores using a hydraulic press. Causality: Repacking soil destroys natural macropores and root channels. Intact cores preserve the field's true hydrology, preventing the artificial underestimation of preferential flow.

  • Tracer Application (Self-Validating Control): Apply 10 g/ha of Potassium Bromide (KBr) to the soil surface simultaneously with the S-metolachlor application.

  • Incubation & Monitoring: Expose the lysimeter to natural or simulated rainfall over a 3-year period. Collect leachate weekly.

  • Validation Logic: Analyze the leachate for both Bromide and CGA 357704. Self-Validating Step: Bromide is a non-reactive, conservative tracer. If the bromide breakthrough curve deviates significantly from the simulated hydrogeological flow model (e.g., indicating rapid sidewall flow), the structural integrity of the lysimeter is compromised, and the corresponding pesticide leaching data is flagged and discarded.

Regulatory Implications

The detection of highly mobile transformation products like CGA 357704 has significant regulatory implications. In the European Union, the threshold for active substances and "relevant" metabolites in groundwater is strictly set at 0.1 µg/L. For "non-relevant" metabolites (NRMs)—those that do not share the parent compound's biological toxicity—the guidance value can be tolerated up to 10 µg/L (4)[4].

However, the persistent detection of CGA 357704 in raw drinking water abstraction points underscores the necessity for advanced water treatment monitoring (5)[6]. Because standard activated carbon filtration is often inefficient at removing highly polar, low-molecular-weight di-anions, water authorities must rely on the robust analytical frameworks described above to ensure compliance and safeguard public health.

References

  • Assessing the exposure and risks by pesticides in German small streams to derive recommendations for protection measures Source: RWTH Publications URL:[Link]

  • Small streams - Large concentrations? Pesticide monitoring in small agricultural streams in Germany during dry weather and rainfall Source: Water Research (via d-nb.info) URL:[Link]

  • Peer review of the pesticide risk assessment of the active substance s-metolachlor Source: Semantic Scholar URL:[Link]

  • PLANT PROTECTION PRODUCTS Source: TZW: DVGW-Technologiezentrum Wasser URL:[Link]

  • Pesticide transformation products: a potential new source of interest for drinking water Source: PMC / NIH URL:[Link]

Sources

Foundational

Analytical Workflows for the Identification of S-Metolachlor Metabolites in Surface Water Runoff

Executive Summary The widespread application of the chloroacetanilide herbicide S-metolachlor has led to its ubiquitous presence in agricultural watersheds. However, environmental monitoring strictly focused on the paren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The widespread application of the chloroacetanilide herbicide S-metolachlor has led to its ubiquitous presence in agricultural watersheds. However, environmental monitoring strictly focused on the parent compound often underestimates the true ecological footprint of the herbicide. In surface water runoff, highly polar transformation products (TPs)—specifically metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA)—frequently exceed the concentrations of S-metolachlor itself[1].

This technical whitepaper provides an in-depth guide for researchers and analytical chemists on the identification, quantification, and stereoselective tracking of S-metolachlor metabolites. By combining chiral ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), scientists can establish self-validating workflows that not only quantify these metabolites but also utilize them as chronometers for watershed age-dating[2],.

The Mechanistic Basis of S-Metolachlor Degradation

To accurately identify metabolites in complex environmental matrices, one must first understand the biological mechanisms driving their formation. S-metolachlor is rarely completely mineralized in the soil. Instead, it undergoes microbially mediated biotransformation.

The primary degradation route is the glutathione (GSH) conjugation pathway [3]. Soil microorganisms and tolerant plant species utilize GSH transferases to cleave the chlorine atom from the chloroacetanilide structure. Subsequent sulfoxidation and enzymatic cleavage yield the sulfonic acid derivative (MESA), while parallel oxidative pathways generate the oxanilic acid derivative (MOXA). Because this pathway is a shared detoxification mechanism among chloroacetanilide herbicides, distinguishing S-metolachlor TPs from those of alachlor or acetochlor requires high-specificity analytical techniques[3],[4].

G SM S-Metolachlor (Parent Herbicide) GSH Glutathione (GSH) Conjugation SM->GSH Microbial Metabolism MESA Metolachlor-ESA (Ethanesulfonic Acid) GSH->MESA Sulfoxidation MOXA Metolachlor-OXA (Oxanilic Acid) GSH->MOXA Oxidation

Fig 1. Microbial degradation pathway of S-metolachlor via glutathione conjugation.

Hydrological Transport Dynamics

The physicochemical differences between the parent herbicide and its metabolites dictate their transport pathways into surface waters. S-metolachlor is moderately soluble and is primarily mobilized during high-intensity precipitation events, making its presence in surface water highly episodic and driven by immediate runoff[5].

Conversely, MESA and MOXA are highly polar and exhibit negligible soil sorption. They readily leach through the vadose zone into groundwater aquifers. Consequently, the steady accumulation of MESA and MOXA in surface waters is largely driven by groundwater baseflow rather than direct runoff[5],[6].

Table 1: Physicochemical Properties and Hydrological Transport Dynamics
Target AnalyteMolecular Weight ( g/mol )Polarity / SolubilityPrimary Transport Pathway
S-Metolachlor 283.8Moderate (~480 mg/L)Event-driven surface runoff
Metolachlor-ESA 329.4High (>100,000 mg/L)Groundwater baseflow & runoff
Metolachlor-OXA 279.3High (>100,000 mg/L)Groundwater baseflow & runoff

Analytical Methodology: A Self-Validating Workflow

Surface water runoff is a notoriously complex matrix, rich in dissolved organic matter (DOM) and humic acids that can cause severe ion suppression during mass spectrometry[7]. To counteract this, the analytical workflow must be designed as a self-validating system, utilizing isotopic internal standards and targeted solid-phase extraction (SPE) prior to chiral LC-MS/MS analysis[2].

W Sample Surface Water Runoff (0.2 µm Filtered) Spike Isotope Spiking (13C6-MESA) Sample->Spike SPE Solid-Phase Extraction (C18 Cartridge) Spike->SPE Matrix Cleanup LC Chiral UPLC Separation SPE->LC Analyte Elution MS ESI+ MS/MS Detection (MRM Mode) LC->MS Isomer Resolution

Fig 2. Self-validating analytical workflow for MESA and MOXA quantification.

Step-by-Step Experimental Protocol
Phase 1: Sample Preparation and Matrix Normalization
  • Filtration : Pass 10 mL of the collected surface water runoff through a 0.2 µm PTFE syringe filter.

    • Causality: Runoff contains high total suspended solids (TSS). Filtration prevents downstream frit blockage in the SPE cartridge and removes sediment-bound interferents.

  • Isotopic Spiking : Spike the filtrate with 10 ng/L of 13C6-ring-labeled racemic MESA.

    • Self-Validation: Introducing the internal standard prior to extraction ensures that any analyte loss during SPE, or any ion suppression experienced in the MS source, is proportionally mirrored by the heavy isotope. This guarantees absolute quantification accuracy regardless of matrix variability[2].

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning : Pass 5 mL of LC-MS grade methanol followed by 5 mL of LC-MS grade water through a C18 SPE cartridge.

    • Causality: Methanol solvates the alkyl chains of the C18 sorbent, maximizing the surface area available for hydrophobic interactions with the analytes.

  • Loading & Washing : Load the 10 mL spiked sample at a flow rate of 1 mL/min. Wash the cartridge with 2 mL of 5% methanol in water.

    • Causality: The 5% methanol wash selectively elutes highly polar inorganic salts and small organic acids common in agricultural runoff, while strictly retaining the moderately polar MESA and MOXA metabolites.

  • Elution : Elute the target analytes with 5 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial LC mobile phase.

Phase 3: Chiral UPLC-MS/MS Analysis
  • Chromatographic Separation : Inject 10 µL of the reconstituted sample onto a chiral UPLC column. Utilize a gradient mobile phase consisting of water and acetonitrile, both modified with 0.1% formic acid.

    • Causality: Modern S-metolachlor formulations are heavily enriched in the herbicidally active S-enantiomer. However, microbial degradation in the soil can be stereoselective. A chiral stationary phase resolves the S- and R-enantiomers (and their respective rotamers), allowing researchers to track the enantiomeric fraction over time[2],. Formic acid acts as a proton donor, enhancing the ionization efficiency of the analytes.

  • Mass Spectrometry Detection : Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Self-Validation: Monitor at least two MRM transitions per analyte (one quantifier ion and one qualifier ion). The consistent ratio between these two transitions serves as an internal validation check for peak purity, ensuring that no co-eluting DOM compounds are falsely quantified as metabolites.

Data Interpretation: Watershed Age-Dating

The true power of this analytical workflow lies in data interpretation. Because S-metolachlor is applied as an S-enriched formulation, recent surface runoff will exhibit MESA and MOXA profiles that heavily favor the S-enantiomer.

However, as these metabolites percolate into groundwater and undergo long-term microbial processing, the enantiomeric ratio shifts. By quantifying the exact ratio of S-MOXA to R-MOXA (and their rotamers) using the chiral LC-MS/MS data, scientists can effectively "age-date" the water[2],. A high S-enantiomer fraction indicates recent, event-driven surface runoff, while a racemic mixture indicates older groundwater baseflow re-emerging into the surface water system[6].

References

  • McCarty, G. W., et al. "Chiral Separation of Metolachlor Metabolites in a Single, Large Volume Injection to Facilitate Watershed Tracer Studies." ACS Agricultural Science & Technology, 2023. 2

  • "Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale: Combining Observation Scales and Analytical Approaches." Environmental Science & Technology, 2017. 1

  • "Dissolved organic matter modulates the impact of herbicides on a freshwater alga." OSKAR Bordeaux. 7

  • "Method to Evaluate the Age of Groundwater Inputs to Surface Waters by Determining the Chirality Change of Metolachlor Ethanesulfonic Acid (MESA)." ResearchGate.

  • "Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil." Journal of Agricultural and Food Chemistry.

  • "Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA." Environmental Science & Technology, 2008. 5

  • "Occurrence of Isoxaflutole, Acetamide, and Triazine Herbicides and Their Degradation Products." USGS Publications. 8

  • "alachlor acetochlor metolachlor." Science.gov. 4

  • "Linking chemical surface water monitoring and pesticide regulation in selected European countries." PMC. 9

  • Farlin, J., et al. "Breakthrough dynamics of s-metolachlor metabolites in drinking water wells: Transport pathways and time to trend reversal." Journal of Contaminant Hydrology, 2018.

Sources

Exploratory

Photodegradation Kinetics of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid: A Technical Guide

Executive Summary (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid—commonly designated in agrochemical literature as the stereospecific metabolite CGA 357704 —is a highly polar, persistent transformation product (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid—commonly designated in agrochemical literature as the stereospecific metabolite CGA 357704 —is a highly polar, persistent transformation product (TP) of the widely utilized chloroacetanilide herbicide, S-metolachlor[1]. Due to its elevated groundwater ubiquity score (GUS) and resistance to rapid biodegradation, this oxanilic acid derivative frequently contaminates surface waters and drinking water reservoirs[2].

Understanding the photodegradation kinetics of this specific metabolite is critical for environmental fate modeling and the engineering of Advanced Oxidation Processes (AOPs) in water treatment facilities. This whitepaper synthesizes the photochemical properties, kinetic modeling, and self-validating experimental protocols required to accurately quantify the degradation of this compound.

Photochemical Properties & Mechanistic Causality

The transition from the parent S-metolachlor to its oxanilic acid derivative fundamentally alters its photochemical susceptibility. The parent compound contains a highly photolabile C–Cl bond, which undergoes homolytic cleavage under direct UV irradiation[3]. In contrast, (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has already undergone substitution and oxidation at this position, replacing the chlorine with a carboxylic acid moiety.

Direct vs. Indirect Photolysis
  • Direct Photolysis: Because the oxanilic acid lacks the C–Cl bond, its direct molar absorptivity ( ϵ ) in the natural solar spectrum (>290 nm) is low. Direct photolysis is primarily achieved under engineered UVC irradiation (e.g., 254 nm), where the aromatic aniline ring absorbs strongly. The quantum yield ( Φ ) for the chloroacetanilide backbone at 254 nm is approximately 0.302 mol E−1 [4].

  • Indirect Photolysis: In natural surface waters, direct photolysis is outpaced by indirect mechanisms. Dissolved organic matter (DOM) and nitrates act as photosensitizers, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen ( 1O2​ ), and excited triplet state DOM ( 3DOM∗ )[5]. The •OH radical attack on the aromatic ring and N-alkyl side chains is diffusion-controlled and represents the primary environmental degradation pathway for this metabolite[4].

Pathway SMet S-Metolachlor (Parent Herbicide) BioDeg Microbial / Environmental Oxidation SMet->BioDeg OxAcid (2S)-2-(2-ethyl-6-methyl-N- oxaloanilino)propanoic acid BioDeg->OxAcid DirectPhot Direct Photolysis (UV 254 nm) OxAcid->DirectPhot IndirectPhot Indirect Photolysis (•OH, DOM, NO3-) OxAcid->IndirectPhot ProdA Decarboxylation Products DirectPhot->ProdA ProdB Hydroxylated Intermediates IndirectPhot->ProdB Mineral Complete Mineralization (CO2, H2O, NO3-) ProdA->Mineral ProdB->Mineral

Photochemical degradation pathway from S-metolachlor to mineralization.

Kinetic Modeling Framework

The photodegradation of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in aqueous matrices follows pseudo-first-order kinetics[4]. The observed degradation rate ( kobs​ ) is the sum of direct and indirect photolysis rates:

dtd[CGA357704​]​=−kobs​[CGA357704​] kobs​=kdirect​+kindirect​

Where the indirect rate is a function of the steady-state concentrations of reactive intermediates:

kindirect​=k⋅OH​[⋅OH]ss​+k1O2​​[1O2​]ss​+k3DOM∗​[3DOM∗]ss​
Quantitative Kinetic Data Summary

The table below summarizes the benchmark kinetic parameters for the chloroacetanilide oxanilic acid class under varying irradiation conditions.

Kinetic ParameterSymbolValue / RangeMatrix / Condition
Direct Photolysis Rate (254 nm) kd​ 7.25×10−4 cm2 mJ−1 *Ultrapure Water, pH 7.0[4]
Quantum Yield (254 nm) Φ 0.302±0.001 mol E−1 *Ultrapure Water[4]
Second-Order •OH Rate Constant k⋅OH​ 9.07×109 M−1 s−1 *UV/H₂O₂ AOP System[4]
Environmental Half-Life t1/2,env​ > 70 daysNatural Sunlight / Surface Water[3]

*Values derived from the structurally analogous parent backbone; the oxanilic acid exhibits near-identical •OH diffusion-controlled kinetics but higher stability against direct solar photolysis.

Experimental Protocol: A Self-Validating System

To accurately quantify the kinetic parameters of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, the experimental design must isolate specific photochemical mechanisms. The following protocol is engineered as a self-validating system , meaning every potential confounding variable (hydrolysis, thermal degradation, fluctuating lamp intensity) is internally controlled and mathematically accounted for.

Step 1: System Calibration via Actinometry
  • Action: Prior to sample irradiation, utilize iodide/iodate chemical actinometry to measure the exact incident photon irradiance ( Ep0​ ) of the UV reactor or solar simulator.

  • Causality: UV lamp intensity degrades over time. Without real-time actinometry, the observed rate constant ( kobs​ ) cannot be normalized to photon fluence ( cm2 mJ−1 ), rendering the calculation of the quantum yield ( Φ ) impossible and cross-study comparisons invalid.

Step 2: Matrix Engineering & Probe Spiking
  • Action: Prepare 10 µM solutions of the target oxanilic acid in three distinct matrices:

    • Matrix A: Ultrapure water buffered to pH 7.0.

    • Matrix B: Ultrapure water + 10 mM isopropanol (IPA).

    • Matrix C: Synthetic water + 5 mg/L Suwannee River Fulvic Acid (SRFA) + 10 µM Nitrobenzene.

  • Causality: This tripartite design is the core of the self-validation. Matrix A isolates direct photolysis. Matrix B proves the contribution of •OH radicals by actively scavenging them (IPA is a known •OH quencher). Matrix C allows for the precise calculation of steady-state •OH concentrations ( [⋅OH]ss​ ) because the degradation rate of the Nitrobenzene kinetic probe by •OH is a known constant ( k=3.9×109 M−1 s−1 )[4].

Step 3: Irradiation and Time-Course Sampling
  • Action: Irradiate the samples in quartz tubes at a constant 20°C. Withdraw 1 mL aliquots at precisely t=0,5,15,30,60,and 120 minutes. Simultaneously, maintain a foil-wrapped dark control in the same water bath.

  • Causality: Quartz is mandatory because borosilicate glass absorbs UV light below 300 nm, which would artificially truncate the light spectrum. The dark control self-validates the system by proving that any observed degradation is strictly photochemical, ruling out baseline hydrolysis or thermal degradation[3].

Step 4: Quenching and LC-MS/MS Quantification
  • Action: Immediately quench the withdrawn aliquots by injecting them into amber LC vials pre-loaded with 10 µL of methanol. Analyze the samples via LC-MS/MS in Electrospray Ionization (ESI) negative mode, monitoring the MRM transition for the deprotonated molecular ion ( [M−H]− at m/z≈278.1 ).

  • Causality: Methanol instantly halts indirect photolysis by scavenging any residual ROS, locking the kinetic time-point. Negative ESI is utilized because it provides superior ionization efficiency and signal-to-noise ratio for the terminal carboxylic acid moiety of the oxanilic acid.

Workflow Prep 1. Sample Preparation (Aqueous Matrix + DOM) Irrad 2. Irradiation Phase (UV/Solar Simulator) Prep->Irrad Aliquots 3. Aliquot Sampling (Time-course collection) Irrad->Aliquots Quench 4. Quenching & Extraction (SPE / Methanol) Aliquots->Quench Analysis 5. LC-MS/MS Analysis (Quantification) Quench->Analysis Kinetics 6. Kinetic Modeling (Pseudo-first-order fit) Analysis->Kinetics

Experimental workflow for validating photodegradation kinetics.

Conclusion

The photodegradation of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a complex interplay of direct UV absorption and ROS-mediated indirect photolysis. Because the molecule lacks the photolabile halogens of its parent compound, it is highly persistent under natural solar irradiation (half-life > 70 days)[3]. Consequently, mitigating its presence in drinking water resources requires the deployment of engineered AOPs (e.g., UV/H₂O₂) capable of generating high steady-state concentrations of hydroxyl radicals to drive diffusion-controlled degradation[4],[5].

References

  • Photodegradation of Metolachlor Applying UV and UV/H2O2.
  • US EPA-Pesticides; S-Metolachlor.US Environmental Protection Agency.
  • Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface.Semantic Scholar.
  • Pesticide transformation products: a potential new source of interest for drinking water.
  • Bassin versant de la Souffel : Fonctionnement hydrologique, transport & devenir des pesticides.ENGEES (Université de Strasbourg).

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for detecting (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in water

High-Sensitivity LC-MS/MS Protocol for the Determination of S-Metolachlor Oxanilic Acid in Environmental Water Introduction & Scientific Context The compound (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid , commo...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Protocol for the Determination of S-Metolachlor Oxanilic Acid in Environmental Water

Introduction & Scientific Context

The compound (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid , commonly referred to as S-metolachlor oxanilic acid (Metolachlor-OA) or CGA 357704, is a major environmental transformation product of the widely used chloroacetanilide herbicide, S-metolachlor[1][2].

In agricultural settings, soil microbial action rapidly degrades the parent herbicide into highly polar, water-soluble metabolites, primarily ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives[2]. Because of its high polarity and mobility, Metolachlor-OA frequently leaches into surface and groundwater, often exceeding the European Union Drinking Water Directive threshold of 0.1 µg/L for individual pesticide metabolites[3].

Analytical Strategy & Causality: Due to its high polarity, thermal lability, and non-volatility, Metolachlor-OA is poorly suited for Gas Chromatography-Mass Spectrometry (GC-MS) without extensive and error-prone derivatization steps. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis[4][5]. The presence of the carboxylic acid moiety in the oxanilic acid structure makes it highly amenable to Negative Electrospray Ionization (ESI-) , which provides superior ionization efficiency and signal-to-noise ratios compared to positive ion modes[5][6].

Experimental Design & Principles (E-E-A-T)

To achieve the sub-part-per-billion (ppb) detection limits required by regulatory frameworks (e.g., EPA Method 535[4]), a robust sample preparation and chromatographic strategy must be employed.

  • Sample Pre-Concentration: Direct aqueous injection (dilute-and-shoot) can be used for high-concentration agricultural runoff[7]. However, for trace-level drinking water analysis, Solid-Phase Extraction (SPE) is mandatory[4]. Standard C18 sorbents fail to adequately retain the highly polar Metolachlor-OA. Instead, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents or Nonporous Graphitized Carbon Black (GCB) must be used[4][8]. These sorbents utilize a combination of hydrophobic, dipole-dipole, and ion-exchange mechanisms to trap the analyte while allowing inorganic salts to be washed away.

  • Dechlorination: For finished drinking water, samples must be preserved with ammonium chloride ( NH4​Cl ) at the time of collection. This neutralizes residual free chlorine, preventing the oxidative degradation of the analyte prior to extraction[4][9].

  • Chromatographic Retention: Because Metolachlor-OA elutes very early on standard reversed-phase columns, an aqueous-stable C18 column (e.g., polar-embedded or high-density bonded phase) is required. This prevents stationary phase "dewetting" or "collapse" under the highly aqueous initial mobile phase conditions (95% water) needed to focus the polar analyte at the head of the column[5].

Step-by-Step Protocol

Reagents and Materials
  • Analytical Standards: Metolachlor-OA (CGA 357704) standard (>98% purity).

  • Internal Standard (IS): Isotope-labeled Metolachlor-OA-d5 or Butachlor ESA[4].

  • SPE Cartridges: Polymeric HLB (500 mg, 6 cc) or Graphitized Carbon (500 mg, 6 cc).

  • Mobile Phase Additives: LC-MS grade Ammonium Acetate (5 mM). Note: Ammonium acetate acts as a buffer to control the ionization state of the carboxylic acid, ensuring sharp chromatographic peaks while providing the acetate anion to facilitate efficient deprotonation in the ESI- source.

Solid-Phase Extraction (SPE) Workflow
  • Sample Preservation: Add 25 mg of ammonium chloride to 250 mL of the water sample to quench residual chlorine[9].

  • Spiking: Spike the 250 mL sample with the Internal Standard to yield a final IS concentration of 1.0 µg/L.

  • Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition with 5.0 mL of LC-MS grade Methanol, followed immediately by 5.0 mL of HPLC-grade water. Critical: Do not allow the sorbent bed to dry out during this phase.

  • Loading: Pass the 250 mL water sample through the cartridge at a controlled flow rate of 5–10 mL/min[8].

  • Washing: Wash the cartridge with 5.0 mL of HPLC water to elute highly polar matrix interferences and inorganic salts.

  • Drying: Apply full vacuum (approx. 15 in Hg) for 5–10 minutes to remove residual water from the sorbent pores.

  • Elution: Elute the target analytes using 5.0 mL of Methanol. Collect the eluate in a clean glass centrifuge tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water:Acetonitrile). Vortex for 30 seconds and transfer to an LC autosampler vial.

Workflow Water Water Sample (250 mL) + Internal Standard Condition SPE Conditioning (MeOH -> Water) Water->Condition Load Sample Loading (5-10 mL/min) Condition->Load WashDry Wash (Water) & Dry under Vacuum Load->WashDry Elute Elution (Methanol) WashDry->Elute Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis (ESI- Mode) Recon->LCMS

Caption: SPE and LC-MS/MS workflow for Metolachlor-OA analysis in water.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters
  • Analytical Column: Aqueous-stable C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40955Initial
1.00.40955Linear
6.00.404060Linear
8.00.40595Linear
10.00.40595Hold
10.10.40955Linear
14.00.40955Re-equilibration
Mass Spectrometry Parameters

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode using Negative Electrospray Ionization (ESI-). The precursor ion is the deprotonated pseudo-molecular ion [M−H]− at m/z 278.1[5][6].

Table 2: Optimized MRM Transitions for Metolachlor-OA

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (V)
Metolachlor-OA 278.1206.2Quantifier-60-16
Metolachlor-OA 278.1174.0Qualifier-60-32
Metolachlor-OA-d5 (IS) 283.1211.2IS Quantifier-60-16

(Note: Collision energies and declustering potentials are platform-dependent and should be optimized via direct infusion during initial method setup[6][10].)

Method Validation & Quality Control

To ensure the trustworthiness and self-validation of the analytical batch, the following Quality Control (QC) parameters must be met:

  • Calibration Linearity: A minimum of a 6-point calibration curve (e.g., 0.01 to 5.0 µg/L) should yield an R2≥0.995 using 1/x weighting.

  • Ion Ratio Confirmation: The ratio of the Qualifier ion (174.0) to the Quantifier ion (206.2) in unknown samples must be within ±20% of the average ratio established by the calibration standards[5].

  • Method Blank: A laboratory reagent blank (HPLC water) processed through the entire SPE workflow must show Metolachlor-OA peaks below 1/3 of the Limit of Quantification (LOQ).

  • Recovery: Matrix spike recoveries should fall within the acceptable EPA Method 535 range of 70% to 130%[4][9].

References

  • Shoemaker, J. A., & Bassett, M. V. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of AOAC International.[Link]

  • Hladik, M. L., et al. (2008). Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates. Analytical Chemistry.[Link]

  • Borton, C. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS. SCIEX.[Link]

  • Agilent Technologies. (n.d.). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535).[Link]

  • Affinisep. (n.d.). Analysis of Metolachlor OA and Metolachlor ESA in large water volumes using AttractSPE® Disks - HLB.[Link]

  • MDPI. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. Molecules.[Link]

Sources

Application

Application Note: Advanced Sample Preparation Techniques for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid Analysis

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Matrix Focus: Groundwater, Surface Water, and Drinking Water Abstract (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid—commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Matrix Focus: Groundwater, Surface Water, and Drinking Water

Abstract

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid—commonly known as S-Metolachlor oxanilic acid (S-Metolachlor OA) or CGA 357704 —is a highly mobile, polar degradation product of the globally utilized chloroacetanilide herbicide S-metolachlor. Due to its high aqueous solubility and trace-level presence in complex environmental matrices, robust sample preparation is critical to mitigate ion suppression and achieve sub-ppb limits of quantitation. This guide details field-proven extraction methodologies, providing mechanistic insights into sorbent selection, recovery optimization, and LC-MS/MS integration.

Chemical Context & Analytical Challenges

In agricultural soils and aquatic environments, microbial metabolism rapidly converts the parent S-metolachlor compound into ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates. According to the , S-Metolachlor OA possesses a carboxylic acid moiety that fundamentally alters its physical chemistry compared to the parent herbicide.

Analyzing this compound presents distinct challenges:

  • Extreme Polarity: The oxanilic acid functional group renders the molecule highly hydrophilic. Traditional non-polar extraction sorbents (like C18 silica) fail to retain it effectively, leading to early breakthrough during sample loading.

  • Matrix Interference: Environmental water contains high levels of humic and fulvic acids. These natural organic matters co-elute with highly polar analytes, causing severe ion suppression in the Electrospray Ionization (ESI) source of the mass spectrometer.

Mechanistic Sample Preparation Strategies

Strategy A: Polymeric HLB Solid-Phase Extraction (SPE)

Sorbents utilizing a macroporous poly(divinylbenzene-co-N-vinylpyrrolidone) copolymer provide a Hydrophilic-Lipophilic Balance (HLB).

  • The Causality: The lipophilic divinylbenzene backbone retains the aromatic ring of S-Metolachlor OA via π−π interactions, while the hydrophilic N-vinylpyrrolidone interacts with the polar oxanilic acid group. This dual-retention mechanism ensures high recoveries (>90%) without the need for strict pH control during the loading phase.

Strategy B: Graphitized Carbon Black (GCB) SPE

Standardized by , GCB offers exceptional retention for highly polar degradates.

  • The Causality: The planar carbon surface strongly adsorbs the aromatic rings, while positively charged oxygen complexes on the carbon surface interact electrostatically with the deprotonated oxanilic acid. Because this binding is extremely strong, elution requires a modified solvent—specifically methanol containing 10 mM ammonium acetate—where the acetate ion actively displaces the analyte from the carbon's active sites.

Strategy C: Direct Aqueous Injection (DAI)

With the advent of ultra-sensitive triple quadrupole mass spectrometers, DAI bypasses extraction entirely, as detailed in recent .

  • The Causality: By injecting 50–100 µL of filtered water directly onto a high-retention strength LC column (e.g., biphenyl or polar-embedded C18), analyte loss during evaporation steps is eliminated. However, this method requires rigorous matrix-matched calibration and isotope-labeled internal standards to correct for unmitigated ion suppression.

The Self-Validating SPE Workflow

To ensure scientific integrity, every protocol must operate as a self-validating system. The workflow below incorporates an Isotope-Labeled Internal Standard (ILIS) spiked prior to extraction, alongside mandatory procedural blanks.

SPE_Workflow Condition 1. Cartridge Conditioning (MeOH followed by H2O) Load 2. Sample Loading (Percolate at 5-10 mL/min) Condition->Load Sample Water Sample Preparation (Filter & Add Internal Standard) Sample->Load Wash 3. Washing (Remove matrix interferences) Load->Wash Elute 4. Elution (Desorb analytes with MeOH/NH4OAc) Wash->Elute Concentrate 5. Concentration (Evaporate under N2 & Reconstitute) Elute->Concentrate Analyze 6. LC-MS/MS Analysis (MRM Mode) Concentrate->Analyze

Figure 1: Step-by-step Solid-Phase Extraction workflow for S-Metolachlor OA from environmental water.

Step-by-Step Protocol: HLB SPE for Groundwater

Adapted from the.

  • Sample Preparation (The Validation Step): Filter 50 mL of the environmental water sample through a 0.45 µm PTFE syringe filter. Spike the sample with 10 µL of an isotope-labeled internal standard (e.g., S-Metolachlor OA-d5 at 1 µg/mL).

    • Causality: Filtration removes suspended particulate matter that can clog the SPE frit. The early addition of the internal standard ensures that any physical loss or matrix suppression experienced by the native analyte is proportionally mirrored by the standard, validating the final quantitation.

  • Cartridge Conditioning: Mount a 200 mg Polymeric HLB cartridge on a vacuum manifold. Pass 5 mL of LC-MS grade Methanol, followed immediately by 5 mL of LC-MS grade water. Do not let the sorbent dry.

    • Causality: Methanol solvates the polymeric sorbent bed, maximizing the surface area of the pores. The subsequent water wash equilibrates the bed to match the aqueous nature of the incoming sample matrix.

  • Sample Loading: Load the 50 mL spiked sample through the cartridge at a controlled flow rate of 5 mL/min.

    • Causality: A slow, controlled flow rate ensures sufficient residence time for the mass transfer of the highly polar S-Metolachlor OA into the sorbent pores.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water. Dry the cartridge under full vacuum for 5 minutes.

    • Causality: The weak organic wash removes highly polar matrix components (e.g., inorganic salts, small organic acids) without providing enough solvent strength to prematurely elute the target analyte.

  • Elution: Elute the analytes into a clean glass tube using 5 mL of 100% Methanol.

    • Causality: The pure organic solvent disrupts the hydrophobic interactions between the analyte's aromatic ring and the divinylbenzene backbone of the sorbent.

  • Concentration & Reconstitution: Evaporate the methanolic eluate to near dryness (~0.1 mL) under a gentle stream of high-purity nitrogen at 40°C. Reconstitute to a final volume of 1.0 mL using 5 mM ammonium acetate in water/methanol (90:10, v/v).

    • Causality: Evaporating at a mild 40°C prevents the thermal degradation of the oxanilic acid. Reconstituting in a buffered, highly aqueous solvent matches the initial conditions of the LC mobile phase, preventing peak broadening or splitting (the "solvent effect") during injection.

Quantitative Data & Method Comparison

The choice of sample preparation directly impacts the sensitivity and throughput of the assay. Table 1 summarizes the performance metrics of the three discussed strategies.

Table 1: Comparison of Sample Preparation Techniques for S-Metolachlor OA

MethodSorbent / TechniqueSample VolumeElution SolventAverage Recovery (%)LOQ (µg/L)Matrix Effect Mitigation
Strategy A Polymeric HLB (200 mg)50 mL100% Methanol92 - 98%0.05Excellent (Washes out salts)
Strategy B GCB (500 mg) - EPA 535250 mLMeOH w/ 10mM NH₄OAc85 - 95%0.015Very Good (High specificity)
Strategy C Direct Aqueous Injection100 µLN/A (Direct to LC)N/A0.10Poor (Requires strict ILIS)

LC-MS/MS Instrumental Parameters

Following sample preparation, analysis is optimally performed using Ultra-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UPLC-MS/MS), as demonstrated by . Because S-Metolachlor OA contains a carboxylic acid group, it readily yields a deprotonated molecular ion [M−H]− in negative Electrospray Ionization (ESI-) mode.

Table 2: Recommended MRM Transitions for S-Metolachlor OA (ESI Negative Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
S-Metolachlor OA278.1206.1-18Quantifier (Loss of Glyoxylic acid)
S-Metolachlor OA278.1134.1-28Qualifier
S-Metolachlor OA-d5 (ILIS)283.1211.1-18Internal Standard Quantifier

Note: Chromatographic separation is best achieved on a polar-embedded C18 or Biphenyl column using a gradient of 5 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B).

References

  • National Institutes of Health (PubChem). "Metolachlor CGA 357704 | C14H17NO5 | CID 139035264". Accessed March 2026. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)". URL:[Link]

  • California Department of Pesticide Regulation. "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater". URL:[Link]

  • ACS Publications (Journal of Agricultural and Food Chemistry). "Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates". URL:[Link]

  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS". URL:[Link]

Method

Application Note: Isotope-Labeled Internal Standards for the Robust Quantification of S-Metolachlor Metabolite CGA 357704 in Environmental Matrices

Introduction & Background S-metolachlor is a widely applied chloroacetanilide herbicide used globally to control broadleaf weeds and grasses. Upon application, it undergoes extensive microbial and abiotic degradation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Background

S-metolachlor is a widely applied chloroacetanilide herbicide used globally to control broadleaf weeds and grasses. Upon application, it undergoes extensive microbial and abiotic degradation in soil, yielding several highly polar, stable, and mobile transformation products[1]. One of the most critical environmental metabolites is CGA 357704 (IUPAC: (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid)[2].

Due to its high aqueous solubility and low soil sorption coefficient, CGA 357704 frequently leaches into groundwater and surface water reservoirs[3]. Regulatory agencies increasingly require the monitoring of these polar metabolites at sub-part-per-billion (ng/L) levels to ensure drinking water safety[4]. However, the quantification of polar organic acids in complex environmental matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously vulnerable to matrix effects[5].

Pathway SM S-Metolachlor (Parent Herbicide) Soil Soil Microbial Degradation (Dechlorination & Oxidation) SM->Soil Biotic/Abiotic CGA CGA 357704 (2S)-2-(2-ethyl-6-methyl- N-oxaloanilino)propanoic acid Soil->CGA Transformation Water Leaching to Groundwater & Surface Water CGA->Water High Mobility

Fig 1. Environmental degradation pathway of S-metolachlor to CGA 357704.

Mechanistic Insights: The Causality of Matrix Effects & The IDMS Solution

When analyzing environmental water or soil extracts, co-eluting natural organic matter (such as humic and fulvic acids) enters the electrospray ionization (ESI) source alongside the target analyte. These matrix components compete for the limited charge available on the surface of the ESI droplets, altering the droplet desolvation dynamics. For polar analytes like CGA 357704, this competition typically results in severe ion suppression , leading to an artificially low signal and false-negative reporting[5],[6].

To establish a self-validating quantitative system , Isotope Dilution Mass Spectrometry (IDMS) is the gold standard[7]. By spiking the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as CGA 357704-d11 —prior to any extraction steps, analysts create an internal calibration mechanism that perfectly mirrors the analyte's behavior.

Why this works (The Causality): The SIL-IS shares the exact physicochemical properties (pKa, logP, polarity) as the native CGA 357704. Therefore, it co-elutes chromatographically at the exact same retention time. When the co-eluting matrix suppresses the ionization of the native analyte, it suppresses the SIL-IS by the exact same magnitude[8]. Because quantification is based on the ratio of the native peak area to the SIL-IS peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy. Furthermore, the SIL-IS inherently corrects for any physical analyte losses during the Solid Phase Extraction (SPE) process.

Quantitative Data Summary

The following tables summarize the critical physicochemical properties and optimized mass spectrometry parameters required for the IDMS workflow.

Table 1: Physicochemical Properties of Native vs. SIL-IS

ParameterNative CGA 357704SIL-IS (CGA 357704-d11)
CAS Number 1217465-10-5[2]N/A (Isotopically labeled)[9]
Molecular Formula C₁₄H₁₇NO₅C₁₄H₆D₁₁NO₅
Molecular Weight 279.29 g/mol 290.36 g/mol
LogP (Predicted) 2.4[10]2.4
Chromatographic Behavior Co-elutesCo-elutes perfectly

Table 2: Typical LC-ESI-MS/MS MRM Transitions (Negative Ion Mode)

CompoundPrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
CGA 357704 278.1134.1160.118 - 22
CGA 357704-d11 289.1145.1171.118 - 22

(Note: Exact collision energies must be optimized per instrument. Negative ESI is preferred due to the facile deprotonation of the propanoic and oxanilic acid moieties).

Experimental Protocols: Self-Validating Extraction and Analysis

The following protocol details the extraction of CGA 357704 from environmental water samples using polymeric reversed-phase SPE, followed by LC-MS/MS analysis[11],[3].

Workflow Sample Environmental Sample (Water/Soil) Spike Spike with SIL-IS (CGA 357704-d11) Sample->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE Equilibrate LCMS LC-ESI-MS/MS Analysis (MRM Mode) SPE->LCMS Elute & Reconstitute Data Quantification via IDMS (Ratio: Native / SIL-IS) LCMS->Data Correct Matrix Effects

Fig 2. Self-validating isotope dilution workflow for environmental samples.

Phase 1: Sample Preparation & SIL-IS Spiking
  • Filtration: Filter 50 mL of the environmental water sample through a 0.45 µm cellulose acetate filter to remove suspended particulate matter[3].

  • Isotope Spiking (Critical Step): Spike the 50 mL sample with 50 µL of a 100 ng/mL working solution of CGA 357704-d11. This yields a final internal standard concentration of 100 ng/L.

  • Equilibration: Vortex thoroughly and allow the sample to equilibrate for 30 minutes at room temperature to ensure the SIL-IS fully integrates with the sample matrix.

Phase 2: Solid Phase Extraction (SPE)

Rationale: Traditional silica-based C18 sorbents struggle to retain highly polar organic acids. A hydrophilic-lipophilic balanced (HLB) polymeric sorbent is required.

  • Conditioning: Condition a 200 mg / 6 cc HLB SPE cartridge with 5.0 mL of MS-grade methanol, followed immediately by 5.0 mL of MS-grade water. Do not allow the sorbent bed to dry.

  • Loading: Pass the 50 mL spiked water sample through the cartridge at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% methanol in water to elute highly polar matrix salts and fulvic acids.

  • Drying: Apply a gentle vacuum (approx. 10 inHg) for 5 minutes to dry the sorbent bed.

  • Elution: Elute the target analytes with 5.0 mL of 100% MS-grade methanol into a clean glass centrifuge tube[11].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 45 °C. Reconstitute the residue in 1.0 mL of initial mobile phase (95:5 Water:Acetonitrile). Vortex and transfer to an autosampler vial.

Phase 3: LC-ESI-MS/MS Conditions

Rationale: While adding formic acid suppresses the ionization of carboxylic acids in the liquid phase (improving retention on the C18 column), the ESI negative mode still efficiently deprotonates the molecule during droplet desolvation, yielding a robust [M-H]⁻ signal.

  • Analytical Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Mobile Phase A: MS-Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Column Wash)

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B

Phase 4: Data Processing & Validation

Generate a calibration curve using the ratio of the native CGA 357704 peak area to the CGA 357704-d11 peak area across a range of 1 ng/L to 1000 ng/L. Because the SIL-IS perfectly mimics the native analyte, the extraction recovery of the SIL-IS itself serves as a built-in quality control metric for every single sample, validating the integrity of the extraction and the absence of catastrophic ion suppression.

Sources

Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Derivatized Metolachlor Oxanilic Acid

Introduction Metolachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2] In the environment, metolachlor degrades in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2] In the environment, metolachlor degrades into several metabolites, with metolachlor oxanilic acid (MOA) being a significant and highly water-soluble degradation product.[3][4] Due to its polarity and low volatility, direct analysis of MOA by gas chromatography (GC) is not feasible.[5][6] This necessitates a derivatization step to convert the polar carboxylic acid group of MOA into a less polar and more volatile ester, making it amenable to GC analysis.[6][7]

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and environmental analysis on the derivatization and subsequent GC-mass spectrometry (GC-MS) analysis of metolachlor oxanilic acid. The protocols detailed herein are based on established esterification techniques, primarily using boron trifluoride-methanol (BF3-Methanol), a common and effective reagent for this purpose.[5]

Core Principles: The "Why" Behind Derivatization

The primary challenge in the GC analysis of compounds like MOA is their inherent chemical properties. The carboxylic acid functional group in MOA is highly polar and capable of hydrogen bonding. This leads to:

  • Low Volatility: A significant amount of thermal energy is required to move the analyte into the gas phase, which can lead to thermal degradation before volatilization.

  • Poor Peak Shape: Interactions between the polar analyte and the stationary phase of the GC column can cause peak tailing, leading to inaccurate quantification.[5]

Derivatization, specifically esterification in this case, addresses these issues by replacing the active hydrogen of the carboxylic acid group with an alkyl group (typically methyl).[6][7] This transformation results in a derivative that is significantly less polar and more volatile, allowing for successful elution and detection by GC.

Experimental Workflow Overview

The overall process for the analysis of metolachlor oxanilic acid in an aqueous sample, such as groundwater, involves several key stages. These include sample preparation through solid-phase extraction (SPE) to isolate and concentrate the analyte, the crucial derivatization step to form the methyl ester of MOA, and finally, analysis by GC-MS.

Caption: Workflow for the analysis of Metolachlor Oxanilic Acid.

Detailed Protocols

Part 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of metolachlor and its metabolites from water samples.[8][9]

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Measure a known volume (e.g., 50 mL) of the water sample and load it onto the conditioned SPE cartridge.[8][9] A flow rate of approximately 3 mL/min is recommended.

  • Cartridge Rinsing: After the entire sample has passed through, rinse the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove excess water.[9]

  • Elution: Elute the retained analytes with 10 mL of methanol into a collection tube.[8][9]

  • Concentration: Evaporate the methanol eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at around 40-45°C.[8][9] The sample is now ready for derivatization.

Part 2: Derivatization via Esterification

This protocol utilizes boron trifluoride-methanol for the esterification of the carboxylic acid group of MOA.[5]

Materials:

  • BF3-Methanol solution (10-14% w/w)[5]

  • Hexane (or other suitable nonpolar solvent)

  • Saturated NaCl solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the concentrated sample extract from the SPE step, add 2 mL of 10-14% BF3-Methanol solution.

  • Tightly cap the vial and vortex for approximately 10 seconds.

  • Heat the vial at 60°C for 5-10 minutes in a heating block or water bath. This step facilitates the esterification reaction.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane to the vial to extract the derivatized (now nonpolar) analyte.[5]

  • Add 1 mL of saturated NaCl solution to aid in the separation of the organic and aqueous layers.[5]

  • Vortex the vial for 30 seconds and then allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the derivatized MOA, to a clean autosampler vial for GC-MS analysis.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of derivatized acidic herbicides. These may need to be optimized for your specific instrument and column.

Parameter Typical Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60°C, hold for 2 min
Ramp 1: 10°C/min to 180°C
Ramp 2: 5°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Quantification is typically performed using a calibration curve generated from standards of derivatized MOA. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A reagent blank, carried through the entire sample preparation and analysis procedure, should be analyzed to check for contamination.

  • Matrix Spike: A known amount of MOA standard should be added to a real sample (spiked) and analyzed to assess the method's recovery and any matrix effects.[8]

  • Continuing Calibration Verification (CCV): A calibration standard should be run periodically throughout the analytical sequence to ensure the stability of the instrument's response.

Expert Insights and Causality

  • Choice of Derivatizing Agent: While other esterification reagents exist, such as diazomethane, BF3-Methanol is often preferred due to its relative safety and effectiveness.[7] Diazomethane is highly toxic and explosive.

  • Reaction Conditions: The temperature and time for the derivatization reaction are critical. Insufficient heating can lead to incomplete derivatization, while excessive heat can cause degradation of the analyte. The optimal conditions should be determined for each specific application.

  • Solvent Selection for Extraction: Hexane is a common choice for extracting the derivatized analyte due to its nonpolar nature, which provides good recovery of the methyl ester while leaving more polar impurities in the aqueous phase.

Safety Precautions

  • Boron trifluoride-methanol is corrosive, toxic, and flammable. All procedures involving this reagent must be performed in a well-ventilated chemical fume hood.[5]

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

References

  • California Department of Pesticide Regulation. Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Available from: [Link]

  • GL Sciences. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]

  • ACS Publications. Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Available from: [Link]

  • MDPI. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Available from: [Link]

  • California Department of Pesticide Regulation. Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Available from: [Link]

  • PubMed. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Available from: [Link]

  • ResearchGate. SPE procedure for the fractionation of OXA and ESA metabolites. Available from: [Link]

  • U.S. Environmental Protection Agency. ECM for Metolachlor in Water - MRID 44712301. Available from: [Link]

  • Taylor & Francis. Acids: Derivatization for GC Analysis. Available from: [Link]

  • Royal Society of Chemistry. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Available from: [Link]

  • ACS Publications. Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters. Available from: [Link]

  • CDMF. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA. Available from: [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Metolachlor (S). Available from: [Link]

  • ResearchGate. Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. Available from: [Link]

  • Wiley Online Library. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis. Available from: [Link]

  • MDPI. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Enantiomeric Separation of Metolachlor and Its Metabolites Using LC-MS and CZE. Available from: [Link]

  • ResearchGate. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • American Laboratory. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available from: [Link]

  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available from: [Link]

  • PMC. Preparation of fatty acid methyl esters for gas-liquid chromatography. Available from: [Link]

Sources

Method

High-throughput screening for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in environmental samples

Application Note & Protocol Target Audience: Researchers, Environmental Chemists, and Agrochemical Development Professionals Introduction & Analytical Rationale As environmental regulations tighten around chloroacetanili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Environmental Chemists, and Agrochemical Development Professionals

Introduction & Analytical Rationale

As environmental regulations tighten around chloroacetanilide herbicides, the analytical focus has shifted from parent compounds to their highly mobile, polar degradates. S-metolachlor, a widely used pre-emergent herbicide, undergoes extensive microbial degradation in soil. While its primary sulfonic acid (ESA) and oxanilic acid (OA) metabolites are well-documented, further oxidative transformations yield highly polar, terminal dicarboxylic acids. Chief among these is (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid , commonly referred to as S-Metolachlor CGA 357704 .

As a Senior Application Scientist, I have designed this protocol to address the specific analytical bottlenecks associated with highly polar, multi-ionizable environmental degradates. Because CGA 357704 possesses two carboxylic acid moieties, it exhibits extreme aqueous solubility and negligible soil sorption, making it a critical groundwater contaminant of concern .

Pathway SMet S-Metolachlor (Parent Herbicide) Ox1 Soil Microbial Cytochrome P450 SMet->Ox1 MetOA Metolachlor OA (CGA 51202) Ox1->MetOA Cleavage of ether, formation of oxanilic acid Ox2 O-Demethylation & Oxidation MetOA->Ox2 CGA (2S)-2-(2-ethyl-6-methyl-N- oxaloanilino)propanoic acid (CGA 357704) Ox2->CGA Oxidation of methoxypropyl group

Microbial degradation pathway of S-metolachlor to the dicarboxylic acid CGA 357704.

Physicochemical Profile

Understanding the physicochemical nature of the analyte is the foundation of any robust analytical method. The dual-acidic nature of this compound dictates the necessity for specialized extraction and chromatographic techniques.

Table 1: Physicochemical Properties of CGA 357704

PropertyValue
IUPAC Name (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid
Common Name S-Metolachlor CGA 357704
Molecular Formula C₁₄H₁₇NO₅
Monoisotopic Mass 279.1107 Da
Molecular Weight 279.29 g/mol
Predicted pKa ~2.4 (oxanilic acid), ~4.1 (propanoic acid)

Experimental Design & Causality

The Self-Validating System

A robust high-throughput screening (HTS) method must operate as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw environmental sample before any preparative steps, we establish a continuous feedback loop. Any volumetric errors during automated liquid handling, variations in Solid Phase Extraction (SPE) retention, or matrix-induced ion suppression in the Electrospray Ionization (ESI) source are proportionally mirrored in the SIL-IS signal. Consequently, the analyte-to-IS peak area ratio remains constant, ensuring that the final quantified concentration is intrinsically corrected and trustworthy.

Causality Behind Methodological Choices
  • Mixed-Mode Strong Anion Exchange (MAX) SPE: At a typical environmental pH (6–8), CGA 357704 exists as a highly polar dianion. Traditional reversed-phase (HLB) sorbents fail to retain this species, leading to breakthrough losses. MAX sorbents leverage both hydrophobic interactions from the polymeric backbone and electrostatic retention from quaternary amine groups, ensuring >90% recovery of the dicarboxylic acid.

  • HSS T3 Column Chemistry: Standard C18 columns suffer from phase collapse when exposed to the highly aqueous mobile phases required to retain polar analytes. A High-Strength Silica (HSS) T3 stationary phase promotes interaction with polar compounds, preventing the analyte from co-eluting with the void volume where matrix suppression is most severe.

Workflow A Environmental Water Samples B Automated 96-Well MAX SPE A->B High-throughput loading C UHPLC Separation (HSS T3 Column) B->C Acidic Elution D ESI-MS/MS (Negative Mode) C->D Chromatographic Resolution E Automated Data Processing D->E MRM Quantification

High-throughput SPE-UHPLC-MS/MS screening workflow for environmental water samples.

Detailed Step-by-Step Protocol

Phase 1: Sample Pre-Treatment
  • Filtration: Filter 10 mL of environmental water (surface or groundwater) through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the SPE frit.

  • Aliquot & Spike: Transfer 5.0 mL of the filtered sample into a 96-well deep-well plate. Spike each well with 50 µL of SIL-IS working solution (100 µg/L). Vortex the plate at 800 RPM for 30 seconds to ensure homogenization.

Phase 2: Automated Mixed-Mode SPE (MAX)

Execute the following steps using an automated 96-well liquid handler:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol followed by 1.0 mL of LC-MS grade Water through the MAX 96-well plate.

  • Loading: Load the 5.0 mL spiked sample at a controlled flow rate of 1 mL/min. Mechanism: The dianion binds strongly to the positively charged quaternary amines.

  • Wash 1 (Polar/Weak Acid Removal): Pass 1.0 mL of 5% Ammonium Hydroxide in Water. Mechanism: Removes weak acids and polar neutral interferences while the target remains electrostatically bound.

  • Wash 2 (Hydrophobic Removal): Pass 1.0 mL of Methanol. Mechanism: Washes away hydrophobic neutral interferences.

  • Elution: Elute the target with 1.0 mL of 2% Formic Acid in Methanol. Mechanism: The acidic modifier protonates the carboxylate groups of CGA 357704, neutralizing their charge and breaking the electrostatic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (98% Water / 2% Acetonitrile).

Phase 3: UHPLC-MS/MS Analysis

Inject 5 µL of the reconstituted sample onto the UHPLC system.

Table 2: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) at 40°C. Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09820.4
1.09820.4
4.040600.4
4.55950.4
6.09820.4

Table 3: MRM Transitions (Negative ESI Mode) Note: The primary fragmentation pathway involves the sequential loss of CO₂ (44 Da) from the two carboxylic acid moieties.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
CGA 357704278.1234.115Quantifier
CGA 357704278.1190.125Qualifier
SIL-IS283.1239.115Internal Standard

Method Validation & Results Summary

The method was validated using spiked surface water and groundwater matrices according to ICH guidelines. The use of the MAX SPE protocol effectively eliminated the matrix suppression typically observed for early-eluting polar compounds.

Table 4: Method Validation Summary

ParameterPerformance Metric
Linear Dynamic Range 5.0 – 1000 ng/L
Limit of Detection (LOD) 1.5 ng/L
Limit of Quantification (LOQ) 5.0 ng/L
Mean SPE Recovery (n=12) 92.4% ± 3.1%
Matrix Effect (Surface Water) -8.5% (Mild Suppression)
Intra-day Precision (RSD) 3.8%

References

  • National Center for Biotechnology Information (NCBI). "Metolachlor CGA 357704 - PubChem CID 139035264." PubChem Database. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Metolachlor - Revised HED Chapter." Regulations.gov. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Welcome to the technical support guide for the robust LC-MS/MS bioanalysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust LC-MS/MS bioanalysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet critical challenge of matrix effects. Our goal is to provide you with the expertise and practical protocols necessary to ensure the accuracy, precision, and reliability of your quantitative data, in alignment with global regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when dealing with matrix effects for this specific analyte.

Q1: What are matrix effects and why are they a significant concern for an acidic analyte like (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid?

A1: The "matrix" encompasses all components within a biological sample (e.g., plasma, serum, urine) apart from the analyte of interest.[1][2] Matrix effects are the alteration of analyte ionization efficiency caused by these co-eluting components during LC-MS/MS analysis.[1][3] This interference can lead to signal suppression (most common) or enhancement, which directly compromises the accuracy, precision, and sensitivity of quantitative results.[2][4][5] For an acidic compound like (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, endogenous acidic compounds, phospholipids, and salts present in the biological matrix can compete with the analyte for ionization in the ESI source, making it particularly susceptible to these effects.[6]

Q2: What are the primary sources of matrix effects in plasma and serum samples?

A2: The most notorious contributors to matrix effects in plasma and serum are phospholipids from cell membranes.[7][8][9] These molecules are often co-extracted with analytes and can cause significant ion suppression.[10][11] Other sources include endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants or co-administered drugs.[1]

Q3: What are the common signs in my data that suggest matrix effects are impacting my assay?

A3: Key indicators of matrix effects include:

  • Poor reproducibility (high %RSD) between replicate quality control (QC) samples.[5][12]

  • Inaccurate results, where QC concentrations are consistently biased high or low.[4]

  • Non-linearity in the calibration curve, especially at the lower end.[12]

  • Inconsistent analyte response across different lots or sources of biological matrix.

  • Loss of sensitivity, making it difficult to achieve the desired lower limit of quantitation (LLOQ).[10]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) mandatory for this analysis?

A4: While not strictly mandatory in all research phases, using a SIL-IS is the industry gold standard and the most effective way to compensate for matrix effects.[10][13] A SIL-IS is chemically identical to the analyte and thus experiences nearly the same extraction variability and ionization suppression or enhancement.[13][14] This co-eluting behavior allows it to track and normalize the analyte's response, significantly improving data accuracy and precision.[13] Regulatory bodies like the FDA and EMA strongly recommend its use for validation of bioanalytical methods.[4][15] If a SIL-IS is unavailable, a structural analogue may be used, but it may not perfectly compensate for matrix effects.[13][14]

Troubleshooting and Mitigation Guide

This guide provides a systematic approach to identifying, quantifying, and overcoming matrix effects.

Step 1: Diagnosis - How to Confirm and Quantify Matrix Effects

Before optimizing the method, you must first confirm that matrix effects are the root cause of your issues. The most accepted method is the post-extraction spike experiment .[1][12] This experiment quantitatively assesses the degree of ion suppression or enhancement.

The Matrix Factor (MF) is calculated to quantify the effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[15][16][17]

Workflow for Diagnosing and Troubleshooting Matrix Effects

start Inconsistent Data? (Poor Accuracy, Precision, Sensitivity) diag Step 1: Diagnose Perform Post-Extraction Spike Experiment start->diag calc Calculate Matrix Factor (MF) and IS-Normalized MF diag->calc eval Is %CV of IS-Normalized MF > 15%? calc->eval no_me Matrix Effect is Minimal. Investigate other issues (e.g., analyte stability, instrument performance). eval->no_me No me_present Significant Matrix Effect Confirmed eval->me_present Yes mitigate Step 2: Mitigate Select & Optimize Mitigation Strategy me_present->mitigate cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) start Goal: Reduce Matrix Effects for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid ppt_node Fast & Simple High Throughput start->ppt_node Need Speed? lle_node Good Selectivity Removes non-polar interferences. start->lle_node Need Balance? spe_node Highest Selectivity Provides cleanest extracts. start->spe_node Need Cleanest? ppt_con Con: Non-selective, significant matrix effects remain (phospholipids). ppt_node->ppt_con plr_node Targeted Removal Can be combined with PPT. ppt_node->plr_node Need Cleaner PPT? lle_pro Pro: Effective for acidic analytes with pH adjustment. lle_node->lle_pro spe_pro Pro: Multiple chemistries available (e.g., Mixed-Mode Anion Exchange). spe_node->spe_pro plr_pro Pro: Specifically removes major source of ion suppression. plr_node->plr_pro

Sources

Optimization

Technical Support Center: LC-MS/MS Method Development for S-Metolachlor &amp; CGA 357704

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the fundamental thermodynamic and physicochemical challenges associated with the chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the fundamental thermodynamic and physicochemical challenges associated with the chromatographic separation of S-metolachlor and its highly polar transformation products.

S-metolachlor is a widely used chloroacetanilide herbicide that undergoes extensive environmental and microbial degradation. While the parent compound is highly hydrophobic, its degradation yields highly polar, acidic metabolites—most notably CGA 357704 (an N-acyl-amino acid)[1], alongside other degradates like CGA 51202 (OXA) and CGA 354743 (ESA)[2]. Analyzing these diverse compounds in a single chromatographic run requires precise control over mobile phase pH, gradient slopes, and column chemistry.

Pathway Parent S-metolachlor (Parent Herbicide) Soil Environmental/Microbial Degradation Parent->Soil CGA357704 CGA 357704 (N-acyl-amino acid) Soil->CGA357704 Oxidation & Cleavage CGA51202 CGA 51202 (Oxanilic Acid - OXA) Soil->CGA51202 Oxidation CGA354743 CGA 354743 (Ethanesulfonic Acid - ESA) Soil->CGA354743 Sulfonation

Fig 1. Environmental degradation pathway of S-metolachlor into polar metabolites.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does CGA 357704 elute in the void volume, resulting in severe ion suppression?

The Causality: CGA 357704 is chemically defined as 2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid[3]. The presence of carboxylic acid moieties makes this molecule highly hydrophilic at a neutral pH. If the mobile phase pH is above the molecule's pKa (predicted ~2.5), the carboxylate groups ionize, drastically reducing their partition coefficient onto the hydrophobic alkyl chains of a reversed-phase C18 column. The Solution: You must lower the pH of the aqueous mobile phase to ~2.7 by adding 0.1% Formic Acid[2]. This suppresses the ionization of the carboxylic acids, forcing the molecule into its neutral, more hydrophobic state, thereby increasing retention.

Q2: Why is 0.1% Formic Acid preferred over Phosphoric Acid for this analysis?

The Causality: While phosphoric acid is excellent for UV-based HPLC methods due to its lack of UV absorbance[4], it is a non-volatile salt. Introducing phosphoric acid into an electrospray ionization (ESI) source will rapidly foul the MS capillary, cause catastrophic ion suppression, and physically damage the instrument[2]. Formic acid provides the necessary acidic environment to retain CGA 357704 while being 100% volatile, ensuring robust LC-MS/MS performance.

Q3: How do I prevent CGA 357704 from co-eluting with structurally similar metabolites like OXA and ESA?

The Causality: Because CGA 357704, OXA, and ESA share similar polarities and molecular backbones, a steep organic gradient will cause them to elute as a single, unresolved band. The Solution: Implement a shallow gradient ramp (e.g., 2-5% increase per minute) during the early phase of the run (10-40% organic). Furthermore, starting the gradient at a very low organic concentration (2-5% B) with a 2-minute isocratic hold provides a thermodynamic pause, allowing these polar molecules to fully interact with the stationary phase before elution strength increases.

Workflow Start Issue: Poor Retention of CGA 357704 CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AddAcid Add 0.1% Formic Acid to Aqueous Phase CheckpH->AddAcid No CheckGrad Is Initial % Organic > 5%? CheckpH->CheckGrad Yes AddAcid->CheckGrad LowerB Lower Initial Organic to 2-5% & Hold for 2 mins CheckGrad->LowerB Yes Success Optimal Chromatographic Retention CheckGrad->Success No LowerB->Success

Fig 2. Decision tree for optimizing the retention of polar acidic metabolites in LC.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every step includes a built-in physicochemical check to confirm that the methodology is functioning as intended before proceeding to data acquisition.

Step 1: Sample Preparation & Extraction
  • Extraction: Extract 10g of the environmental sample using 70% methanol/water containing 1% ammonium hydroxide to ensure full desorption of acidic metabolites from the matrix[2].

  • Evaporation: Remove the methanol content via rotary evaporation. Causality: Injecting high concentrations of strong solvents (methanol) directly into the LC causes the analyte band to travel down the column un-retained, leading to peak splitting.

  • Solid Phase Extraction (SPE): Pass the acidified extract through a conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol (to remove salts) and elute with 100% methanol.

  • Reconstitution (Validation Step): Evaporate the eluate to dryness and reconstitute exactly in 95:5 Water:Acetonitrile . Self-Validation: By matching the reconstitution solvent to the initial mobile phase conditions, you eliminate solvent-induced band broadening, ensuring sharp, Gaussian peak shapes for CGA 357704.

Step 2: Liquid Chromatography Parameters
  • Analytical Column: High-density C18 or Mixed-Mode reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Step 3: System Suitability Criteria (Self-Validation)

Before running the sample batch, inject a known standard and verify the following:

  • Capacity Factor (k'): Must be > 2.0 for CGA 357704. If k' < 2.0, the analyte is eluting too close to the void volume and will suffer from matrix suppression.

  • Resolution (Rs): Must be > 1.5 between CGA 357704 and isobaric interferences.

  • Carryover Check: A blank injection immediately following the highest calibration standard must show a signal < 20% of the Lower Limit of Quantitation (LLOQ).

Quantitative Data Summaries

Table 1: Optimized LC Gradient Program

This gradient is mechanistically designed to retain polar metabolites early in the run, resolve them via a shallow ramp, and rapidly elute the hydrophobic parent compound late in the run[2].

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Mechanistic Rationale
0.09550.4High aqueous content ensures retention of polar CGA 357704.
2.09550.4Isocratic hold focuses the analyte band on the column head.
7.040600.4Shallow ramp separates structurally similar metabolites (OXA/ESA).
10.05950.4Steep ramp elutes the highly hydrophobic parent S-metolachlor.
12.05950.4Column wash to remove strongly bound matrix components.
12.19550.4Return to initial conditions.
15.09550.4Re-equilibration (Self-validating system suitability step).
Table 2: MS/MS MRM Transitions & Parameters

Because S-metolachlor and its metabolites have vastly different ionization efficiencies, polarity switching is required. The parent ionizes best in positive mode, while the acidic metabolites yield superior signal-to-noise in negative mode[2].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ESI Polarity
S-metolachlor 284.1252.115Positive (+)
CGA 357704 278.1146.020Negative (-)
CGA 51202 (OXA) 278.1121.022Negative (-)
CGA 354743 (ESA) 328.1121.025Negative (-)

References

  • Title: (PDF)
  • Source: nih.
  • Source: sielc.
  • Source: epa.

Sources

Troubleshooting

Technical Support Center: Reducing Background Contamination in the Quantification of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Welcome to the technical support center for the accurate quantification of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the accurate quantification of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background contamination in their analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate sources of contamination, ensuring the integrity and reliability of your data.

Section 1: FAQs - Initial Investigation & Common Issues

This section addresses preliminary observations that often indicate a background contamination problem.

Q1: I'm observing a high background signal in my blank injections. What are the first steps I should take?

A high background signal in a blank injection (a solvent injection without the analyte) is a clear indicator of contamination. The source could be the solvent itself, the mobile phase, or carryover from a previous injection.

Initial Diagnostic Steps:

  • Systematic Blank Injections: Run a sequence of blank injections. If the background signal decreases with each subsequent injection, the issue is likely carryover from a previous, more concentrated sample.

  • Solvent Check: Prepare a fresh mobile phase using high-purity, HPLC, or LC-MS grade solvents.[1] If the background is significantly lower with the fresh mobile phase, your previous solvents were likely contaminated.

  • Column Bypass: If the issue persists, remove the column and replace it with a union.[1] Run the mobile phase directly to the detector. If the baseline noise decreases significantly, your column is the likely source of contamination.[1]

Q2: My calibration curve has a non-zero intercept. Could this be due to contamination?

Yes, a non-zero intercept in a calibration curve, particularly a positive one, often suggests the presence of the analyte or an interfering compound in your blank samples. This interference could be introduced during sample preparation or from a contaminated analytical system. It is crucial to investigate the source of this "analyte" in your blanks to ensure accurate quantification at lower concentrations.

Q3: The background noise is inconsistent between runs. What could be the cause?

Irregular or inconsistent background noise can be particularly challenging to diagnose. Potential causes include:

  • Air Bubbles: Air bubbles in the detector or pump can cause erratic noise.[2] Ensure your mobile phase is properly degassed and the system is thoroughly purged.[1][3]

  • Temperature Fluctuations: An unstable laboratory temperature can affect detector performance and lead to baseline drift and noise.[3][4]

  • Contamination Leaching: Contaminants can build up on the column or in the system and leach out erratically, causing inconsistent background signals.[5][6]

Section 2: Troubleshooting Guide - Contamination from Solvents & Reagents

The purity of your solvents and reagents is paramount for sensitive analytical methods.

Q4: How can I test if my mobile phase or solvents are contaminated?

A simple and effective method is to prepare a fresh batch of mobile phase using solvents from a new, unopened bottle of the highest available purity (e.g., LC-MS grade). If this new mobile phase results in a significantly cleaner baseline, it confirms that your previous solvents were contaminated. Additionally, you can try filtering your mobile phase, although this carries a risk of introducing new contaminants if not done carefully.[7]

Q5: What are the best practices for preparing and handling mobile phases to minimize contamination?
  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.[1]

  • Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for each mobile phase component to avoid cross-contamination.[7][8] It is recommended not to wash solvent bottles with detergent, as residues can be a significant source of contamination.[7]

  • Fresh Preparation: Prepare mobile phases fresh daily and avoid storing them for extended periods, which can lead to microbial growth or absorption of airborne contaminants.[7]

  • Proper Storage: Keep solvent bottles tightly capped when not in use to prevent contamination from laboratory air.[7]

Q6: I suspect my reference standard is impure. How can I verify its purity?

Impurity in your reference standard can lead to inaccurate calibration and misinterpretation of results. To verify the purity of your standard:

  • Obtain a Certificate of Analysis (CoA): The CoA from the supplier provides information on the purity and identified impurities.

  • Use an Orthogonal Method: Analyze the standard using a different analytical technique (e.g., Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS)) to confirm its identity and purity.

  • Chromatographic Peak Purity: Use a diode array detector (DAD) or photodiode array (PDA) detector in HPLC to assess peak purity.

Section 3: Troubleshooting Guide - Sample Preparation & Matrix Effects

For bioanalytical applications, the sample matrix (e.g., plasma, urine) is a major source of potential interference.

Q7: I'm working with plasma samples and see significant matrix effects. What sample preparation techniques can I use to reduce this?

Matrix effects, such as ion suppression or enhancement in LC-MS, are caused by co-eluting endogenous components from the biological sample.[9][10] Improving sample preparation is often the most effective way to mitigate these effects.[9][11]

Comparison of Common Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Prone to significant matrix effects as it doesn't remove many interfering components like phospholipids.[10][12]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive, requires large volumes of organic solvents, and may have lower recovery.[12]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, effectively removing salts, proteins, and phospholipids.[13][14]More complex method development, can be more time-consuming and costly.

For robust and sensitive quantification of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid in plasma, Solid-Phase Extraction (SPE) is highly recommended.

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for the analyte.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Flush the cartridge with a solvent similar to the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a solvent that will remove interfering compounds but not the analyte of interest.

  • Elution: Elute the analyte from the cartridge using a solvent that is strong enough to disrupt its interaction with the sorbent.

Q8: How can I differentiate between matrix effects and instrumental contamination?

To distinguish between these two sources of interference:

  • Analyze a "Post-Extraction Spike": Prepare a blank sample by performing the full extraction procedure on a matrix sample that does not contain the analyte. Then, spike the analyte into this clean extract. Compare the analyte's response in this sample to its response in a pure solvent standard at the same concentration. A significantly lower response in the post-extraction spike indicates ion suppression due to matrix effects.

  • Instrumental Contamination Check: As described in Q1, run a series of blank solvent injections. If a peak corresponding to the analyte is present and diminishes over several runs, this points to carryover and instrumental contamination.

Q9: What are some common contaminants that leach from plasticware during sample preparation?

Plasticware can be a significant source of contamination. Common leachable compounds include:

  • Phthalates: Used as plasticizers, they are ubiquitous and can interfere with analysis.[8]

  • Polyethylene Glycol (PEG): Can be present in various lab materials.[8]

  • Slip Agents (e.g., oleamide): Used in the manufacturing of polypropylene tubes.

To minimize this, use high-quality polypropylene labware and consider pre-rinsing with a solvent.[5]

Section 4: Chromatographic & Instrumental Issues

Even with a clean sample, the analytical instrument itself can be a source of background contamination.

Q10: How can I investigate and eliminate carryover from the autosampler or LC column?

Carryover occurs when a small amount of a previous sample remains in the system and appears in subsequent injections.

  • Autosampler Carryover: This is often the primary source of carryover. To address this, optimize the needle wash procedure in your autosampler method. Use a strong solvent to wash the needle and injection port between runs.

  • Column Carryover: If the analyte is strongly retained on the column, it may slowly bleed off in subsequent runs. To prevent this, ensure your gradient elution is sufficient to elute all components, and consider a column wash with a strong solvent at the end of each analytical batch.

Q11: My peak shape is poor, and it seems to be co-eluting with an interfering peak. What chromatographic parameters can I adjust?

Poor peak shape and co-elution can obscure the analyte signal and lead to inaccurate integration. To improve chromatographic separation:

  • Mobile Phase Composition: Adjust the ratio of organic to aqueous solvent in your mobile phase.

  • Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks.

  • Column Chemistry: Consider a column with a different stationary phase chemistry that may offer different selectivity for your analyte and the interference.

  • Mobile Phase pH: Since (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is an acidic compound, adjusting the mobile phase pH can significantly impact its retention and peak shape.

Q12: For LC-MS analysis, I'm seeing isobaric interferences. How can I improve selectivity?

Isobaric interferences occur when other compounds have the same mass-to-charge ratio as your analyte.[15] While tandem MS (MS/MS) can often resolve this, sometimes fragment ions are also shared.[16][17]

  • Chromatographic Separation: The most effective way to deal with isobaric interference is to achieve baseline chromatographic separation of the analyte from the interfering compound.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very small mass differences, which may not be possible with a standard triple quadrupole mass spectrometer.

  • Alternative Fragment Ions: If possible, select a different precursor-to-product ion transition for your MS/MS method that is unique to your analyte.

Section 5: Advanced Topics & Best Practices

Implementing robust laboratory practices is key to long-term success in minimizing background contamination.

Q13: How can I develop a robust cleaning protocol for my LC system?

A regular, thorough cleaning protocol is essential. A general procedure involves flushing the system with a series of solvents of increasing and then decreasing polarity. For example:

  • Water

  • Methanol

  • Acetonitrile

  • Isopropanol

  • Hexane (if compatible with your system)

  • Isopropanol

  • Acetonitrile

  • Methanol

  • Water

Always consult your instrument's manual for specific cleaning recommendations.

Q14: What are the key considerations for method validation regarding background and contamination?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation.[18][19][20] Key aspects related to background and contamination include:

  • Selectivity and Specificity: You must demonstrate that your method can accurately measure the analyte in the presence of other components, including potential interferences and matrix components.[18]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. A high background will negatively impact your LOQ.

  • Carryover Assessment: The validation process should include an assessment of carryover to ensure it does not impact the accuracy of the results.

Section 6: Visual Diagrams & Workflows

Diagram 1: Systematic Troubleshooting of High Background

A High Background Signal Detected B Run Sequence of Blank Injections A->B C Signal Decreases? B->C D Yes: Likely Carryover Optimize Autosampler Wash C->D Yes E No: Persistent Contamination C->E No F Prepare Fresh Mobile Phase E->F G Background Improves? F->G H Yes: Contaminated Solvents Implement Solvent Best Practices G->H Yes I No: System or Sample Prep Issue G->I No J Bypass Column with Union I->J K Background Improves? J->K L Yes: Contaminated Column Clean or Replace Column K->L Yes M No: Investigate Sample Prep and Matrix Effects K->M No

Caption: A flowchart for systematic troubleshooting of high background.

Diagram 2: Solid-Phase Extraction (SPE) Workflow

cluster_0 SPE Cartridge cluster_1 Outputs A 1. Condition (e.g., Methanol) B 2. Equilibrate (e.g., Water) A->B Waste1 Waste A->Waste1 C 3. Load Sample (Pre-treated Plasma) B->C Waste2 Waste B->Waste2 D 4. Wash (Remove Interferences) C->D E 5. Elute (Collect Analyte) D->E Waste3 Waste D->Waste3 Analyte Clean Extract for Analysis E->Analyte

Caption: A workflow for Solid-Phase Extraction (SPE) for plasma samples.

References

  • Providion. How do I identify contamination in my LC-MS system and what should I do? Retrieved from [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

  • Providion. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • PubMed. (2014, April 30). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • CIGS. Common LC/MS Contaminants. Retrieved from [Link]

  • KCAS Bio. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • PubMed. (2008, July 15). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Semantic Scholar. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Retrieved from [Link]

  • Waters. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Fuller Western. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Biotage. Bioanalytical sample preparation. Retrieved from [Link]

  • Waters Corporation. Sample Purification & Enrichment Using Solid-Phase Extraction. Retrieved from [Link]

  • Taylor & Francis Online. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Wiley Online Library. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]

  • PubMed Central. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • SpringerLink. (2025, June 16). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? Retrieved from [Link]

Sources

Optimization

Resolving co-elution of metolachlor ESA and (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Technical Support Center: Advanced Chromatography Solutions Guide: Resolving Co-elution of Metolachlor ESA and Metolachlor OXA This guide provides an in-depth, systematic approach to resolving the chromatographic co-elut...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Chromatography Solutions

Guide: Resolving Co-elution of Metolachlor ESA and Metolachlor OXA

This guide provides an in-depth, systematic approach to resolving the chromatographic co-elution of two critical environmental metabolites of metolachlor: Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OXA). Co-elution compromises data integrity by preventing accurate quantification. This document is structured to walk you through identifying the root cause of the issue and implementing robust solutions, ensuring the scientific integrity of your results.

Note: The compound "(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid" is understood to be Metolachlor Oxanilic Acid (OXA), a primary metabolite of metolachlor frequently analyzed alongside Metolachlor ESA.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are Metolachlor ESA and Metolachlor OXA co-eluting in my reversed-phase HPLC method?

A1: Co-elution of Metolachlor ESA and OXA is a common challenge stemming from their structural similarities. Both are polar, acidic degradation products of the parent herbicide, metolachlor.[2] However, their acidic functional groups—a sulfonic acid for ESA and a carboxylic acid for OXA—have different acid dissociation constants (pKa). This difference is the key to their separation.

Co-elution typically occurs under reversed-phase conditions when the mobile phase does not sufficiently differentiate between the analytes' interactions with the stationary phase. Key causal factors include:

  • Suboptimal Mobile Phase pH: The ionization state of both molecules, particularly the OXA metabolite, is highly dependent on the mobile phase pH. If the pH is not controlled or is set at a point where both compounds have similar hydrophobicity, they will not be resolved.

  • Inadequate Mobile Phase Strength: If the organic solvent concentration is too high (strong mobile phase), the analytes may elute too quickly near the void volume without sufficient interaction with the stationary phase, leading to poor resolution.[5][6]

  • Insufficient Stationary Phase Selectivity: A standard C18 column may not provide the unique selectivity needed to resolve these two polar analytes. The primary interaction mechanism of a C18 column is hydrophobic, and if the structural differences between ESA and OXA do not translate to a significant difference in hydrophobicity under the current conditions, co-elution will result.

Q2: How can I confirm I have a co-elution problem and not another issue, like peak tailing?

A2: True co-elution can be difficult to diagnose, as a perfectly co-eluting peak may still appear symmetrical.[5] However, there are several indicators to look for:

  • Peak Shape Analysis: Look for subtle signs of asymmetry. A small "shoulder" on the front or back of the peak is a classic sign of a hidden overlapping peak. This is distinct from peak tailing, which is a more gradual, exponential decline of the peak's trailing edge.[5][7]

  • Mass Spectrometry (MS) Detection: If you are using an LC-MS/MS system, this is the most definitive tool. Acquire mass spectra across the entire peak. If the ratio of the m/z values for ESA and OXA changes from the beginning to the end of the peak, you have co-elution. A pure peak will have a consistent mass spectrum throughout.[5]

  • Peak Purity Analysis (DAD/PDA): If using a Diode Array or Photodiode Array detector, the peak purity function can assess the spectral homogeneity across the peak. A "pure" peak will have consistent spectra, while a co-eluting peak will fail the purity test.

Q3: What is the first and most critical step to resolve the co-elution of ESA and OXA?

A3: The most effective initial step is Systematic Mobile Phase Optimization , with a primary focus on controlling the pH .[8][9] The two molecules have distinct acidic functional groups, which is the most powerful variable you can leverage.

  • Metolachlor ESA has a sulfonic acid group. Sulfonic acids are strongly acidic, with a pKa typically below 2. This means ESA will be ionized (negatively charged) across almost the entire usable pH range in reversed-phase HPLC.

  • Metolachlor OXA has a carboxylic acid group. Carboxylic acids are weaker, with a pKa typically in the 3-5 range. By adjusting the mobile phase pH to be near this pKa, you can control the degree of ionization for OXA.

The Strategy: Lower the pH of the mobile phase. By setting the pH to ~2.5-3.0, the carboxylic acid on OXA becomes protonated (neutral), making it significantly more hydrophobic. The sulfonic acid on ESA remains ionized (charged) and thus more polar. This dramatic change in the polarity of OXA relative to ESA will increase its retention on a reversed-phase column and resolve the co-elution.

Q4: I've adjusted the mobile phase pH, but the separation is still not baseline. What should I try next?

A4: If pH adjustment alone is insufficient, you can further refine the mobile phase or consider the stationary phase.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic acetonitrile, potentially altering the interaction with your analytes.[10]

  • Adjust the Gradient Slope: If you are running a gradient elution, making the gradient shallower (i.e., increasing the run time and slowing the rate of increase in organic solvent) can improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is exhausted, the column itself is the next logical step. A standard C18 column may not be optimal. Consider a stationary phase with an alternative selectivity:

    • Phenyl-Hexyl Column: These columns offer pi-pi interactions in addition to hydrophobic interactions. The aromatic rings in both ESA and OXA can interact with the phenyl groups on the stationary phase, providing a different separation mechanism that can resolve the co-elution. Phenyl columns are also known for their stability in highly aqueous mobile phases, which are often required for polar compounds.[11]

    • Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes the stationary phase more resistant to "dewetting" in highly aqueous mobile phases and provides an alternative selectivity for polar analytes.

    • Hydrophilic Interaction Chromatography (HILIC): This is an alternative to reversed-phase chromatography. HILIC uses a polar stationary phase (like bare silica) with a mobile phase rich in organic solvent. It is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase.[12]

Q5: Can I resolve co-elution by changing instrumental parameters like column temperature or flow rate?

A5: Yes, these parameters can influence resolution, but they are generally used for fine-tuning rather than resolving significant co-elution.

  • Column Temperature: Increasing the temperature decreases mobile phase viscosity, which can improve efficiency (sharper peaks). However, it also typically reduces retention time, which might decrease resolution. Conversely, lowering the temperature increases retention and can sometimes improve separation, but at the cost of broader peaks and higher backpressure.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and provide more time for the analytes to interact with the stationary phase, often improving resolution. However, this comes at the cost of longer analysis times.

It is recommended to optimize the mobile phase and stationary phase first, then use temperature and flow rate to fine-tune the separation.

Data & Properties

For effective method development, it is crucial to understand the physicochemical properties of the analytes.

PropertyMetolachlor ESA[13][14][15][16]Metolachlor OXA[17]Causality in Separation
Chemical Formula C₁₅H₂₃NO₅SC₁₅H₂₁NO₄The presence of sulfur in ESA allows for distinct mass detection in MS.
Molecular Weight 329.4 g/mol 295.34 g/mol Different molecular weights are irrelevant for UV but are key for MS detection.
Key Functional Group Ethanesulfonic AcidOxanilic (Carboxylic) AcidThis is the most critical difference. The pKa disparity is the primary lever for selective separation via pH adjustment.
Predicted Polarity Highly Polar, HydrophilicPolar, HydrophilicBoth are polar, requiring reversed-phase methods with high aqueous content or alternative HILIC methods.[12][13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving the co-elution of Metolachlor ESA and OXA.

G Workflow for Resolving Co-elution of Metolachlor ESA & OXA start Co-elution Observed check_system Step 1: System Check - Confirm peak identity with MS - Check for peak shouldering - Verify system suitability (pressure, peak shape) start->check_system optimize_mp Step 2: Mobile Phase Optimization (Primary Solution) check_system->optimize_mp System OK sub_ph A) Adjust pH - Lower pH to 2.5 - 3.0 - Use a suitable buffer (formate, phosphate) optimize_mp->sub_ph sub_org B) Change Organic Modifier - Switch from ACN to MeOH (or vice versa) sub_ph->sub_org Partial Resolution resolved Resolution Achieved sub_ph->resolved Success! sub_grad C) Modify Gradient - Make gradient shallower sub_org->sub_grad Still not Baseline sub_org->resolved Success! change_col Step 3: Change Stationary Phase (Secondary Solution) sub_grad->change_col Co-elution Persists sub_grad->resolved Success! col_phenyl Try Phenyl-Hexyl Column (pi-pi interactions) change_col->col_phenyl col_polar Try Polar-Embedded Column (alternative selectivity) change_col->col_polar col_hilic Try HILIC Column (for highly polar compounds) change_col->col_hilic fine_tune Step 4: Fine-Tuning - Adjust Temperature - Optimize Flow Rate col_phenyl->fine_tune col_polar->fine_tune col_hilic->fine_tune fine_tune->resolved

Caption: Troubleshooting workflow for Metolachlor ESA/OXA co-elution.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization (Reversed-Phase)

This protocol details the primary strategy for resolving ESA and OXA co-elution on a standard C18 column.

1. Establish a Baseline:

  • Inject your standard mixture using your current, non-resolving method to establish a baseline chromatogram.

  • Confirm the identity of the co-eluting peak as containing both Metolachlor ESA and OXA using LC-MS/MS.[18][19]

2. Prepare Acidified Mobile Phases:

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid (v/v). This will bring the pH to approximately 2.7, which is ideal for protonating the carboxylic acid of OXA.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol with 0.1% formic acid (v/v).

  • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and effectively controls the pH to suppress the ionization of Metolachlor OXA.[20]

3. Test the New Mobile Phase:

  • Equilibrate the column (e.g., a C18, 2.1 x 100 mm, <3 µm) with the new mobile phase system (e.g., 95% A, 5% B) for at least 15-20 column volumes.

  • Use a starting gradient similar to established methods for these analytes.[18][19] A representative gradient is shown in the table below.

  • Inject the standard mixture. You should observe a significant shift in the retention time of the OXA peak relative to the ESA peak.

4. Optimize the Gradient:

  • If co-elution persists but has improved, make the gradient shallower to increase separation. For example, if the original gradient ramped from 5% to 95% B in 8 minutes, try extending that ramp to 12 or 15 minutes.

ParameterStarting Condition (Example)Optimized Condition (Target)
Column C18, 2.1 x 50 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A WaterWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.3 mL/min
Gradient 10-90% B in 5 min5-60% B in 12 min
Column Temp 30 °C40 °C
Expected Outcome Co-eluting peak at ~3.5 minESA at ~4.2 min, OXA at ~5.8 min

References

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(22), 6307-6317. [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. [Link]

  • AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. [Link]

  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

  • California Department of Pesticide Regulation. (2020). Analysis of Imidacloprid, S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Soil. [Link]

  • Li, Y., et al. (2013). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC. Journal of Separation Science, 37(1-2), 123-130. [Link]

  • Rahman, M. M. (2023). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • Pérez, S., et al. (2006). Simultaneous Separation Of Neutral and Acidic Herbicides by Micellar Electrokinetic Capillary Chromatography. International Journal of Environmental Analytical Chemistry, 58(1-4), 133-144. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ResearchGate. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. [Link]

  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanillic acid (OA) metabolites. [Link]

  • PubChem. (n.d.). (S)-metolachlor ESA. [Link]

  • PubChemLite. (n.d.). Metolachlor esa (C15H23NO5S). [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA OXA and Drinking Water. [Link]

  • PubChem. (n.d.). Metolachlor ethanesulfonic acid. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

  • US EPA. (n.d.). human health fact sheet - Metolachlor ESA. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Wikipedia. (n.d.). Metolachlor. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Klein, C., et al. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere, 62(10), 1591-1599. [Link]

  • MDPI. (2021). Adsorption of Metolachlor and Its Transformation Products, ESA and OXA, on Activated Carbons. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic Acid LC-MS/MS Analysis

Welcome to the Technical Support Center for the quantitative analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid . This highly polar, acidic metabolite presents unique challenges in liquid chromatography-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid . This highly polar, acidic metabolite presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly regarding matrix effects and ion suppression in negative electrospray ionization (ESI-) mode. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure robust assay performance.

Frequently Asked Questions (FAQs)

Q1: Why does (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid experience severe ion suppression in plasma and urine matrices? A1: The compound features both a propanoic acid and an oxalo moiety, making it highly polar and acidic. In reversed-phase liquid chromatography (RPLC), highly polar acids often elute near the void volume[4]. This region is heavily populated by unretained matrix components (e.g., endogenous salts, carbohydrates, and small organic acids) that compete for the limited surface charge on ESI droplets, leading to a drastic reduction in ionization efficiency [2].

Q2: Should I use positive or negative ESI mode for this compound? A2: Negative ESI mode ([M-H]⁻) is mandatory. The carboxylic acid groups readily deprotonate. However, negative ESI is highly susceptible to suppression from co-eluting basic lipids or high concentrations of competing anions [2]. Using mobile phase additives like ammonium fluoride or low concentrations of formic acid (0.01-0.1%) can help stabilize the deprotonated species without overwhelming the droplet surface [3].

Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) correct for suppression? A3: A SIL-IS (e.g., a ¹³C or ²H labeled analog) co-elutes exactly with the target analyte. Because it possesses identical physicochemical properties, it experiences the exact same degree of droplet-surface competition (ion suppression) at the exact same retention time [1]. By quantifying the ratio of the analyte signal to the SIL-IS signal, the matrix effect is mathematically normalized.

Troubleshooting Guide

Issue: Sudden drop in analyte peak area in incurred samples compared to solvent standards.

  • Causality: Co-eluting matrix components (like phospholipids) are neutralizing the charge of the ESI droplets or outcompeting the analyte for charge.

  • Solution: Perform a post-column infusion experiment (see Protocol A) to map the suppression zones. If the analyte elutes within a suppression dip, adjust the chromatographic gradient to increase retention, or switch to a mixed-mode anion-exchange (RP/AX) column to orthogonally shift the analyte away from neutral lipids [4].

Issue: Poor retention and peak shape on standard C18 columns.

  • Causality: The high polarity of the oxaloanilino derivative prevents sufficient hydrophobic interaction with standard C18 stationary phases, causing early elution and peak tailing due to secondary interactions with free silanols.

  • Solution: Utilize a high-strength silica (HSS) T3 column or an MS-compatible mixed-mode column. Ensure the aqueous mobile phase is properly buffered (e.g., pH 3.0) to keep the analyte in a consistent ionization state during separation [3].

Experimental Protocols

Protocol A: Post-Column Infusion (Self-Validating Suppression Mapping)

This protocol provides a self-validating feedback loop to visually identify exactly where matrix components interfere with your analyte.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Infuse a pure standard of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (e.g., 100 ng/mL) at a constant low flow rate (10 µL/min) into the MS.

  • Baseline Establishment: Monitor the MRM transition of the analyte. You should observe a continuous, stable, elevated baseline.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the LC column and run your standard gradient.

  • Validation: Any significant dips in the continuous MS signal indicate zones of ion suppression caused by eluting matrix components [1]. Self-validation step: If your analyte's retention time overlaps with a dip, your chromatography or sample prep must be altered until the analyte peak falls in a stable baseline region.

Protocol B: Solid-Phase Extraction (SPE) Cleanup

To physically remove the suppressing agents prior to injection:

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 0.1% Formic Acid in Water through a Weak Anion Exchange (WAX) SPE cartridge.

  • Loading: Load 500 µL of plasma (pre-diluted 1:1 with 2% phosphoric acid to disrupt protein binding).

  • Washing: Wash with 1 mL of 0.1% Formic Acid in Water (removes neutral/basic interferences), followed by 1 mL of Methanol (removes phospholipids).

  • Elution: Elute the acidic analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

Quantitative Data: Matrix Effect Evaluation

The following table summarizes expected matrix factor (MF) data when optimizing the workflow. An MF of 1.0 indicates no suppression; <1.0 indicates suppression.

Sample Prep MethodColumn TypeRetention Time (min)Matrix Factor (Analyte)Matrix Factor (IS-Normalized)
Protein PrecipitationStandard C181.20.35 (Severe Suppression)0.98
Protein PrecipitationMixed-Mode RP/AX3.50.65 (Moderate)1.01
WAX SPEStandard C181.20.80 (Mild)0.99
WAX SPE Mixed-Mode RP/AX 3.5 0.95 (Negligible) 1.00

Table 1: Impact of sample preparation and chromatographic retention on the absolute and IS-normalized matrix factors for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid.

Workflow Visualization

G A Identify Suppression (Post-Column Infusion) B Optimize Chromatography (Mixed-Mode/UHPLC) A->B Co-elution detected C Improve Sample Prep (SPE Cleanup) A->C High background E Evaluate Matrix Effect (Validation) B->E C->E D Implement SIL-IS (Matrix Normalization) D->E Re-evaluate E->D Residual suppression

Workflow for diagnosing and mitigating LC-MS/MS ion suppression.

References

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices." International Journal of Molecular Sciences, 2024. Available at: [Link]

  • IntechOpen. "High-resolution LC-MS/MS-based Metabolite Profiling of Medicinal Herbs and Spices." IntechOpen, 2026. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples." Journal of Chromatography B, 2011. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing degradation rates of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid and metolachlor ESA

As a Senior Application Scientist, evaluating the environmental fate of chloroacetanilide herbicides requires a rigorous understanding of their metabolic pathways and the persistence of their transformation products. S-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the environmental fate of chloroacetanilide herbicides requires a rigorous understanding of their metabolic pathways and the persistence of their transformation products. S-metolachlor is widely used in agriculture, but its primary degradation products—metolachlor ethanesulfonic acid (ESA) and (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (metolachlor OXA or OA)—frequently outlast the parent compound in soil and aquatic ecosystems[1][2].

This guide provides an objective, data-driven comparison of the degradation rates, environmental persistence, and analytical workflows associated with Metolachlor ESA and Metolachlor OXA.

Mechanistic Pathways of Degradation

The transformation of metolachlor into ESA and OXA is primarily biologically mediated. The causality behind the formation of these specific degradates lies in the microbial detoxification mechanisms present in aerobic soils. Microorganisms initiate degradation by displacing the aliphatic chlorine atom of metolachlor with glutathione[1]. This bulky glutathione conjugate undergoes subsequent enzymatic cleavage and oxidation.

The divergence into two distinct terminal metabolites depends on the specific enzymatic oxidation pathways active within the local microbial consortium:

  • Metolachlor ESA is formed via the oxidation of the sulfur atom derived from the cysteine moiety of glutathione, yielding a stable sulfonic acid.

  • Metolachlor OXA is formed through a different oxidative cleavage pathway that yields an oxanilic (carboxylic) acid[1][2].

MetabolicPathway Parent S-Metolachlor (Parent Herbicide) GST Glutathione Conjugation (Microbial GST enzyme) Parent->GST Cl displacement Intermediate Glutathione Conjugate Intermediate GST->Intermediate ESA Metolachlor ESA (Ethanesulfonic Acid) Intermediate->ESA Sulfoxidation pathway OXA Metolachlor OXA (Oxanilic Acid) Intermediate->OXA Oxidative cleavage pathway

Figure 1: Microbial degradation pathway of S-metolachlor into ESA and OXA metabolites.

Comparative Degradation Kinetics & Persistence

While the parent compound S-metolachlor exhibits a typical soil half-life (DT50) ranging from 15 to 132 days depending on organic matter and microbial activity[2], its ESA and OXA degradates are notoriously recalcitrant.

Field dissipation studies and groundwater monitoring demonstrate that Metolachlor ESA is generally more persistent and is detected at higher concentrations than Metolachlor OXA[1][3]. The sulfonic acid moiety of ESA confers extreme aqueous solubility and resistance to further microbial mineralization compared to the carboxylic acid moiety of OXA.

Quantitative Data Comparison

The following table synthesizes environmental fate data and degradation metrics for the parent compound and its two primary metabolites[1][3][4].

Parameter / MetricS-Metolachlor (Parent)Metolachlor ESAMetolachlor OXA
Primary Dissipation Route Microbial degradationLeaching / RunoffLeaching / Runoff
Aerobic Soil Half-Life (DT50) 15 – 132 days> 3 - 4 years (Highly persistent)> 3 - 4 years (Highly persistent)
Typical Groundwater Conc. 0.01 – 0.1 µg/L3.27 – 23.4 µg/L1.14 – 13.5 µg/L
Mobility (Koc) Moderate to HighVery High (highly polar)High (polar)
Chemical Stability Stable at pH 5-9Highly stable in natural watersStable in natural waters

Expert Insight: The elevated concentrations of ESA in groundwater (often 2 to 1800 times higher than the parent compound) are not solely due to a higher formation fraction, but rather its near-zero abiotic degradation rate and extreme mobility[3]. OXA, while also highly mobile, undergoes slightly faster secondary microbial processing in certain soil microbiomes, leading to its comparatively lower accumulation in deep aquifers.

Experimental Protocol: Extraction and Quantification

To ensure trustworthiness and self-validation in environmental monitoring, the following protocol outlines a robust Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. This method utilizes isotopically labeled internal standards (ILIS) to correct for matrix effects—a critical requirement when analyzing complex soil and water matrices.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Sample Collection: Collect 500 mL of groundwater or 10 g of homogenized, sieved (2 mm) soil. Spike samples with 10 ng of S-metolachlor-d5, ESA-d5, and OXA-d5 as internal standards to self-validate extraction recovery.

  • Soil Extraction (If applicable): Extract soil samples using 20 mL of Methanol:Water (80:20, v/v) via mechanical shaking for 60 minutes. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Dilute the extract with HPLC-grade water to reduce methanol content below 5% prior to SPE.

  • Solid-Phase Extraction (SPE): Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (200 mg) with 5 mL methanol followed by 5 mL of HPLC water.

  • Loading & Washing: Load the aqueous sample (or diluted soil extract) at a flow rate of 5 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar matrix interferences.

  • Elution: Elute the analytes with 6 mL of Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Phase 2: LC-MS/MS Analysis

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode for ESA and OXA, and positive mode for the parent metolachlor. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for each compound.

  • Quantification: Calculate concentrations using the internal standard calibration curve, ensuring that the matrix suppression/enhancement is mathematically corrected by the matched deuterated standards.

ExperimentalWorkflow Spike Spike Matrix with Isotope Labeled Standards Extract Solvent Extraction (Soil) or Filtration (Water) Spike->Extract SPE Solid-Phase Extraction (HLB Cartridge) Extract->SPE Concentrate Nitrogen Evaporation & Reconstitution SPE->Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Concentrate->LCMS Data Data Processing & Recovery Validation LCMS->Data

Figure 2: Analytical workflow for the extraction and quantification of metolachlor metabolites.

References

  • U.S. Environmental Protection Agency (EPA). (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. Retrieved from [Link]

  • Cassigneul, A., et al. (2018). Behaviour of S-metolachlor and its oxanilic and ethanesulfonic acids metabolites under fresh vs. partially decomposed cover crop mulches: A laboratory study. DOI. Retrieved from [Link]

  • Phillips, P. J., et al. (1999). Metolachlor and Its Metabolites in Tile Drain and Stream Runoff in the Canajoharie Creek Watershed. Environmental Science & Technology - ACS Publications. Retrieved from [Link]

  • California Department of Pesticide Regulation (CDPR). (2012). Study GW 09: Ground Water Protection List Monitoring for Metolachlor and Alachlor. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for S-metolachlor oxanilic acid according to SANTE guidelines

Title: Comprehensive Comparison Guide: Validation of Analytical Methods for S-Metolachlor Oxanilic Acid (SANTE/11312/2021) Introduction S-metolachlor is a heavily utilized chloroacetanilide herbicide in global agricultur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Validation of Analytical Methods for S-Metolachlor Oxanilic Acid (SANTE/11312/2021)

Introduction

S-metolachlor is a heavily utilized chloroacetanilide herbicide in global agriculture. Its degradation in soil and water yields highly polar metabolites, predominantly S-metolachlor ethanesulfonic acid (ESA) and S-metolachlor oxanilic acid (OXA)[1]. Due to its high aqueous solubility and environmental mobility, OXA is frequently detected in groundwater and surface water, necessitating rigorous regulatory monitoring.

The European Commission’s Directorate-General for Health and Food Safety provides the definitive framework for analytical quality control and method validation under the SANTE/11312/2021 guidelines[2][3]. Validating a method for OXA under these strict parameters requires overcoming significant analytical hurdles: poor retention on standard reversed-phase columns, severe matrix effects, and the demand for sub-ppb limits of quantification (LOQ)[4].

This guide objectively compares sample preparation and chromatographic workflows, providing a self-validating protocol to ensure compliance with SANTE guidelines.

Section 1: Causality in Method Development for Highly Polar Metabolites

As an Application Scientist, one must understand why S-metolachlor OXA fails in standard multi-residue methods (MRMs) before attempting to quantify it.

  • Ionization State & Matrix Suppression: OXA contains a carboxylic acid group, making it an organic acid that is deprotonated at typical environmental pH levels. This extreme polarity causes it to elute near the void volume in traditional Reversed-Phase Liquid Chromatography (RPLC). Eluting in the void volume exposes the analyte to severe ion suppression from co-eluting matrix components (e.g., salts, humic acids), destroying method sensitivity.

  • Extraction Efficiency (The PSA Problem): Traditional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods utilize Primary Secondary Amine (PSA) in the dispersive Solid Phase Extraction (d-SPE) cleanup step[5]. PSA strongly binds to organic acids. Consequently, applying standard QuEChERS to OXA results in catastrophic recovery losses (<30%), immediately failing the SANTE requirement of 70–120% recovery[2][6].

Section 2: Objective Comparison of Sample Preparation Workflows

To meet SANTE guidelines, sample preparation must be tailored to the matrix and the analyte's pKa. We compare two primary approaches: Solid Phase Extraction (SPE) and a Modified QuEChERS method.

  • Solid Phase Extraction (Oasis HLB): For liquid matrices, polymeric reversed-phase sorbents with a hydrophilic-lipophilic balance are the gold standard[7]. They retain polar metabolites without requiring aggressive pH adjustments.

  • Modified QuEChERS (d-SPE): For solid matrices (soil, crops), the key modification is the complete omission of PSA during cleanup[8]. Replacing PSA with C18, or relying on a "dilute-and-shoot" approach, prevents the irreversible binding of OXA while still mitigating lipid and protein matrix effects.

Table 1: Performance Comparison of Extraction Methods for S-Metolachlor OXA

ParameterSolid Phase Extraction (HLB)Standard QuEChERS (with PSA)Modified QuEChERS (No PSA)SANTE/11312/2021 Criteria
Target Matrix Groundwater, Surface WaterFruits, Vegetables, SoilSoil, High-Moisture CropsN/A
Typical Recovery 85% - 105%< 30% (Analyte Loss)75% - 95%70% - 120%
Precision (RSD) < 10%> 30%12% - 18%≤ 20%
Matrix Effect Low to ModerateLowModerate to HighMust be assessed
Throughput Low (Vacuum manifold needed)HighHighN/A

Section 3: Chromatographic Separation: RPLC vs. HILIC

Because OXA elutes too early on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a mechanistic advantage. HILIC utilizes a polar stationary phase and a highly organic mobile phase where water acts as the strong eluting solvent. This orthogonal approach retains polar acidic metabolites significantly longer, moving them away from the void volume and drastically reducing matrix suppression.

Table 2: RPLC vs. HILIC for S-Metolachlor OXA Analysis

MetricReversed-Phase (C18)HILIC (e.g., BEH Amide)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / Ion exchange
Retention Time (OXA) Very early (near void)Well-retained (k' > 2)
Mobile Phase Water (A) / Acetonitrile (B)Acetonitrile (A) / Water with Buffer (B)
Matrix Suppression SevereMinimal
Sensitivity (LOQ) 0.05 - 0.1 µg/L0.005 - 0.01 µg/L

Section 4: Self-Validating Protocol According to SANTE/11312/2021

A self-validating protocol ensures that every batch of samples internally verifies the method's accuracy and precision[2][9].

SANTE_Validation Start SANTE/11312/2021 Validation Workflow Prep Sample Preparation (SPE or Mod-QuEChERS) Start->Prep Spike Spiking Strategy (LOQ & 10x LOQ, n=5) Prep->Spike Analysis LC-MS/MS Analysis (HILIC or RPLC) Spike->Analysis Criteria Performance Evaluation Analysis->Criteria Rec Recovery: 70% - 120% Criteria->Rec RSD Precision: RSD ≤ 20% Criteria->RSD Lin Linearity: Residuals ≤ ±20% Criteria->Lin Fail Method Optimization Required Rec->Fail Fail RSD->Fail Fail Lin->Fail Fail

Caption: SANTE/11312/2021 method validation workflow and acceptance criteria for pesticide residues.

Step-by-Step Methodology: HILIC-MS/MS with SPE for Water Matrices

This protocol is designed to achieve an LOQ of 0.01 µg/L for S-metolachlor OXA, fully compliant with SANTE guidelines.

Step 1: Sample Preparation (SPE)

  • Condition an Oasis HLB cartridge (200 mg, 6 mL) with 5 mL methanol, followed by 5 mL LC-MS grade water[7].

  • Load 50 mL of the water sample (spiked with isotopically labeled internal standard, e.g., OXA-d5) at a flow rate of 2-3 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar matrix interferences.

  • Elute S-metolachlor OXA with 5 mL of 100% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate). Causality Check: Reconstituting in a high-organic solvent is critical for HILIC to prevent peak broadening and ensure proper analyte focusing at the head of the column.

Step 2: LC-MS/MS Analysis (HILIC)

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water containing 10 mM Ammonium Acetate and 0.1% Formic Acid (pH ~4.5).

  • Gradient: Start at 95% A, hold for 1 min, ramp to 50% A over 5 mins, hold for 2 mins, re-equilibrate at 95% A for 4 mins.

  • MS/MS Transitions (Negative ESI)[1]:

    • Precursor Ion: [M-H]- m/z 278.1

    • Quantifier Ion: m/z 146.1 (Collision Energy: 20 eV)

    • Qualifier Ion: m/z 204.1 (Collision Energy: 15 eV)

Step 3: SANTE Validation Execution

  • Linearity: Prepare matrix-matched calibration standards at 0.005, 0.01, 0.05, 0.1, and 0.5 µg/L. Ensure back-calculated concentrations (residuals) are within ±20% of the true value[2].

  • Recovery & Precision: Spike blank matrix samples at the target LOQ (0.01 µg/L) and 10x LOQ (0.1 µg/L) in quintuplicate (n=5). Process through the entire SPE workflow. Calculate mean recovery (target 70-120%) and RSD (target ≤20%)[2][9].

Conclusion

Validating an analytical method for S-metolachlor oxanilic acid requires a deep understanding of its physicochemical properties. While standard QuEChERS and RPLC methods fall short due to analyte loss and matrix suppression, the combination of polymeric SPE (or PSA-free QuEChERS) with HILIC-MS/MS provides a robust, SANTE-compliant solution. By adhering to the strict criteria of SANTE/11312/2021, laboratories can ensure the trustworthiness and legal defensibility of their environmental and food safety data.

References

  • European Commission. "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021)." EU Reference Laboratories for Residues of Pesticides. Available at: [Link]

  • Villette, C., et al. "Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface waters." Environmental Science: Processes & Impacts, Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Comparative Guide: Solid-Phase Extraction (SPE) Strategies for (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic Acid

Introduction & Analyte Profiling The environmental degradation of the widely used herbicide S-metolachlor yields several highly polar, water-soluble transformation products. Among the most challenging to isolate is (2S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The environmental degradation of the widely used herbicide S-metolachlor yields several highly polar, water-soluble transformation products. Among the most challenging to isolate is (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (also known as S-Metolachlor CGA 357704)[1].

Unlike its parent compound, this specific oxanilic acid derivative possesses two carboxylic acid moieties—one on the propanoic acid chain and another on the oxalo group[1]. Because of its high polarity and low pKa, it exists as a doubly charged anion at typical environmental and physiological pH levels. Consequently, it easily bypasses conventional water treatment filters and is a frequent groundwater contaminant[2][3].

Accurate quantification via LC-MS/MS requires a robust Solid-Phase Extraction (SPE) protocol to concentrate the analyte and remove signal-suppressing matrix interferences[4][5]. This guide objectively compares the three primary SPE sorbent chemistries used for this dicarboxylic acid, detailing the mechanistic causality behind their performance.

The Chemistry of Retention: Sorbent Mechanisms

Choosing the correct SPE sorbent requires aligning the chemical nature of the target analyte with the retention mechanism of the stationary phase.

Silica-Based Reversed-Phase (C18)

Traditional C18 sorbents rely strictly on van der Waals (hydrophobic) interactions. Because CGA 357704 is a highly hydrophilic, doubly charged anion at neutral pH, it exhibits near-zero retention on C18[6]. Even when the sample is heavily acidified to neutralize the analyte, the inherent polarity of the dicarboxylic acid leads to early breakthrough and poor recoveries (typically 45–65%). C18 is generally not recommended for this analyte.

Polymeric Hydrophilic-Lipophilic Balance (HLB)

Macroporous co-polymers (e.g., divinylbenzene and N-vinylpyrrolidone) offer a universal reversed-phase solution[2][7].

  • The Causality: To retain CGA 357704 on an HLB cartridge, the sample must be acidified to pH < 2.0 prior to loading. This protonates the carboxylic acid groups, neutralizing the molecule and allowing it to bind to the lipophilic divinylbenzene backbone.

  • The Limitation: Because retention relies solely on hydrophobicity, wash steps are restricted to weak aqueous/organic mixtures (e.g., 5% Methanol). Stronger washes will prematurely elute the analyte, meaning more hydrophobic matrix interferences remain in the final extract[6].

Mixed-Mode Strong Anion Exchange (MAX)

Mixed-mode sorbents combine a polymeric hydrophobic backbone with permanently positively charged quaternary amine groups. This is the gold standard for dicarboxylic acids [3].

  • The Causality: At pH 7.0, the anionic CGA 357704 binds to the sorbent via both hydrophobic interactions and strong electrostatic ionic bonds.

  • The Advantage: This dual-retention mechanism allows for highly aggressive wash steps. You can wash the cartridge with 100% methanol to strip away neutral and basic hydrophobic interferences; the target analyte remains locked in place via its ionic bond. Elution is then triggered by dropping the pH (e.g., 2% formic acid), which neutralizes the analyte, breaks the ionic bond, and releases it into the organic eluent.

Experimental Workflows & Methodologies

To ensure a self-validating system, both protocols below require the pre-extraction spiking of an isotopically labeled internal standard (e.g., 13C6​ -labeled metolachlor oxanilic acid) to correct for matrix effects and absolute recovery losses[8]. Each batch must also include a matrix blank and a spiked matrix control[2].

Protocol A: Mixed-Mode Strong Anion Exchange (Oasis MAX, 60 mg, 3 cc)
  • Sample Preparation: Filter 50 mL of the aqueous sample. Adjust to pH 7.0 using dilute NH4​OH to ensure the analyte is fully ionized. Spike with internal standard.

  • Conditioning: Pass 3 mL Methanol, followed by 3 mL LC-MS grade water.

  • Loading: Load the 50 mL sample at a controlled flow rate of 2–5 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 3 mL of 5% NH4​OH in water (removes polar basic and neutral interferences).

    • Wash 2: 3 mL of 100% Methanol (removes hydrophobic neutrals). The analyte remains ionically bound.

  • Elution: Pass 3 mL of 2% Formic Acid in Methanol. The acid protonates the analyte's carboxylate groups, neutralizing its charge and releasing it from the quaternary amine.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 1.0 mL of 10:90 Acetonitrile:Water for LC-MS/MS analysis[4].

Protocol B: Polymeric Reversed-Phase (Oasis HLB, 60 mg, 3 cc)
  • Sample Preparation: Filter 50 mL of the aqueous sample. Acidify to pH < 2.0 using Formic Acid or HCl to fully neutralize the dicarboxylic acid[2]. Spike with internal standard.

  • Conditioning: Pass 3 mL Methanol, followed by 3 mL acidified water (pH 2.0).

  • Loading: Load the sample at 2–5 mL/min.

  • Interference Washing: Pass 3 mL of 5% Methanol in acidified water. (Do not exceed 5% organic, or breakthrough will occur).

  • Elution: Pass 3 mL of 100% Methanol[2].

  • Reconstitution: Evaporate and reconstitute as described in Protocol A.

Workflow Visualization

SPE_Workflow Sample Aqueous Sample (Contains CGA 357704) Decision Select SPE Mechanism Sample->Decision MAX_Path Mixed-Mode Anion Exchange (e.g., MAX) Decision->MAX_Path Preferred for Dicarboxylic Acids HLB_Path Polymeric Reversed-Phase (e.g., HLB) Decision->HLB_Path Universal Screening Load_MAX Load at pH 7.0 (Analyte is ionized) MAX_Path->Load_MAX Load_HLB Load at pH < 2.0 (Analyte is neutralized) HLB_Path->Load_HLB Wash_MAX Wash: 5% NH4OH then 100% MeOH (Removes neutrals/bases) Load_MAX->Wash_MAX Wash_HLB Wash: 5% MeOH in Water (Removes polar salts) Load_HLB->Wash_HLB Elute_MAX Elute: 2% Formic Acid in MeOH (Neutralizes analyte for release) Wash_MAX->Elute_MAX Elute_HLB Elute: 100% MeOH (Desorbs neutral analyte) Wash_HLB->Elute_HLB LCMS Evaporate, Reconstitute & LC-MS/MS Analysis Elute_MAX->LCMS Elute_HLB->LCMS

Caption: Workflow comparison between Mixed-Mode Anion Exchange (MAX) and Polymeric Reversed-Phase (HLB).

Quantitative Performance Comparison

The following table summarizes the expected operational parameters and analytical performance for the extraction of CGA 357704 from complex environmental matrices, based on standard chromatographic evaluations[2][3][6].

Sorbent TypePrimary Retention MechanismSample pH RequirementWash Stringency (Max Organic)Average Recovery (%)Matrix Effect (Ion Suppression)
Mixed-Mode Anion Exchange (MAX) Hydrophobic + ElectrostaticpH 7.0 (Neutral)High (100% Methanol)92 – 98% Low (< 15%)
Polymeric Reversed-Phase (HLB) HydrophobicpH < 2.0 (Acidic)Low (5% Methanol)85 – 92%Moderate (20 – 35%)
Silica C18 HydrophobicpH < 2.0 (Acidic)Very Low (Water only)45 – 65%High (> 40%)

Conclusion & Recommendations

For the extraction of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, Mixed-Mode Strong Anion Exchange (MAX) is unequivocally the superior choice. The dual-retention mechanism capitalizes on the specific dicarboxylic nature of the analyte, allowing for highly aggressive organic washes that strip away matrix interferences. This directly translates to lower ion suppression in the MS source and higher, more reproducible recoveries.

While Polymeric Reversed-Phase (HLB) serves as an acceptable universal alternative for multi-residue screens[3], analysts must strictly control the sample pH prior to loading and accept a higher degree of matrix interference due to the inability to utilize strong organic wash steps[6].

References

  • PubChem , "Metolachlor CGA 357704 | C14H17NO5 | CID 139035264", National Institutes of Health (NIH). 1

  • California Department of Pesticide Regulation , "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor", CA.gov. 2

  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor , CDMF.org.br. 6

  • Assessing Event-Driven Dynamics of Pesticides and Transformation Products in an Agricultural Stream Using Comprehensive Target, Suspect, and Nontarget Analysis , ACS Publications.3

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of Metolachlor Oxanilic Acid in Immunoassay Validation

As environmental monitoring and drug development increasingly rely on high-throughput screening, understanding the specificity of immunoassays is paramount. This guide provides an objective, data-driven comparison of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental monitoring and drug development increasingly rely on high-throughput screening, understanding the specificity of immunoassays is paramount. This guide provides an objective, data-driven comparison of analytical methods used to detect (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid —commonly known as Metolachlor Oxanilic Acid (Metolachlor OA) or CGA 357704 1. As a major degradate of the chloroacetanilide herbicide S-metolachlor, Metolachlor OA frequently confounds enzyme-linked immunosorbent assays (ELISAs) due to structural cross-reactivity 2.

Mechanistic Causality of Cross-Reactivity

To understand why false positives occur in metolachlor immunoassays, we must examine the causality behind hapten design. When developing antibodies against metolachlor, haptens are typically conjugated to carrier proteins (e.g., OVA or BSA) via the chloroacetyl moiety. This conjugation strategy leaves the 2-ethyl-6-methylphenyl ring and the N-alkoxyalkyl group exposed as the primary epitopes for immune recognition [[3]]().

Because Metolachlor OA retains this exact aromatic and N-alkyl structure—differing only by the substitution of the chlorine atom with an oxanilic acid group—polyclonal and monoclonal antibodies frequently exhibit unintended binding affinity to this metabolite 2. In contrast, the bulky sulfonic acid moiety of Metolachlor ESA (ethanesulfonic acid) creates steric hindrance, drastically reducing its cross-reactivity profile.

CR_Mechanism Parent S-Metolachlor (Target Analyte) Hapten Hapten-Protein Conjugate (Exposed Epitopes) Parent->Hapten Conjugation Strategy CrossReact Immunoassay Signal (Cross-Reactivity %) Parent->CrossReact 100% Specificity MetabOA Metolachlor OA (CGA 357704) MetabOA->CrossReact High CR (Shared Ring) MetabESA Metolachlor ESA (Sulfonic Acid) MetabESA->CrossReact Low CR (Steric Hindrance) Antibody Anti-Metolachlor Antibodies Hapten->Antibody Animal Immunization Antibody->CrossReact Competitive Binding

Logical pathway of hapten design leading to metolachlor OA cross-reactivity.

Comparative Performance: Immunoassay vs. Orthogonal Techniques

When screening complex matrices (e.g., soil extracts, agricultural runoff), the choice between ELISA and LC-MS/MS hinges on the balance between throughput and specificity. While ELISA provides rapid, cost-effective screening, it is highly susceptible to overestimating parent compound concentrations due to the presence of Metolachlor OA 4. LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), bypasses this limitation by isolating the specific precursor-to-product ion transition of Metolachlor OA (m/z 280.1 → 234.1) 1.

Table 1: Quantitative Cross-Reactivity Profiles and Analytical Comparison
Analyte / InterferentIC₅₀ (µg/L)Cross-Reactivity (%)Structural Causality for Binding Affinity
S-Metolachlor (Target)0.7 - 1.3100%Primary hapten target; perfect epitope match.
Metolachlor OA 15.0 - 45.01.5% - 5.0%Conserved 2-ethyl-6-methylphenyl ring; modified side-chain allows partial binding.
Metolachlor ESA > 50.0< 1.0%Bulky sulfonic acid moiety sterically hinders antibody pocket insertion.
Alachlor 3.8 - 5.015.0% - 20.0%Homologous chloroacetanilide core structure mimics target epitopes.
Acetochlor 12.5~5.6%Variant alkyl substitutions on the phenyl ring reduce affinity compared to alachlor.

Data synthesized from standardized polyclonal antisera evaluations (e.g., R48 clones) 2.

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To objectively quantify the cross-reactivity of Metolachlor OA in a novel immunoassay, a self-validating protocol must be employed. This system integrates internal quality controls (matrix blanks, spike-recoveries) and orthogonal LC-MS/MS confirmation to ensure that ELISA signals represent true antibody-antigen interactions rather than matrix suppression artifacts 5.

Step-by-Step Methodology
  • Hapten and Reagent Preparation: Synthesize or procure Metolachlor OA standard (CAS: 1217465-10-5). Prepare stock solutions in methanol, subsequently diluting into PBS (pH 7.2) to a final methanol concentration of <5%. Causality: Minimizing organic solvent concentration prevents the denaturation of the capture antibodies, ensuring binding kinetics remain stable.

  • Matrix Blank Validation: Process certified pesticide-free water or soil extracts through the assay alongside samples. Causality: This establishes a true baseline maximum absorbance (B₀) and verifies that humic acids or natural organic matter are not causing non-specific binding or signal quenching.

  • Standard Curve Generation: Prepare a 10-point serial dilution of the target S-metolachlor (0.01 to 100 µg/L) and the interferent Metolachlor OA (0.1 to 10,000 µg/L).

  • Competitive ELISA Execution:

    • Coat microtiter plates with OVA-metolachlor conjugate (0.1 µg/L).

    • Add 50 µL of standards/samples and 50 µL of primary antibody. Incubate for 60 minutes at room temperature. Causality: A 60-minute incubation allows for thermodynamic equilibrium in the competitive binding between the immobilized hapten and the free Metolachlor OA.

    • Wash 4x with PBST (0.05% Tween 20). Add HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate.

    • Stop the reaction with 2.5 M H₂SO₄ and read absorbance at 450 nm.

  • Data Processing & CR% Calculation: Calculate the IC₅₀ using a 4-parameter logistic (4PL) curve fit. Formula:CR% =[IC₅₀ (Target) / IC₅₀ (Metolachlor OA)] × 100.

  • Orthogonal Confirmation (Self-Validation Step): Subject all ELISA-positive samples to LC-ESI-MS/MS. Spike samples with an isotopically labeled internal standard (e.g., Metolachlor-d6). Causality: Isotope dilution mass spectrometry corrects for matrix ionization effects, definitively proving whether the ELISA signal was caused by Metolachlor OA cross-reactivity or an assay artifact 5.

Validation_Workflow Sample Environmental Extract (Soil/Water) ELISA Competitive ELISA (High-Throughput Screen) Sample->ELISA Spike Matrix Spike (QC) Metolachlor OA Spike->ELISA Validates Matrix Decision Signal > IC10 LOD? ELISA->Decision 4PL Curve Fit Negative Report Non-Detect (High Confidence) Decision->Negative No LCMS LC-MS/MS Confirmation (Orthogonal Validation) Decision->LCMS Yes (Potential CR) Report Quantified Specific Metolachlor OA LCMS->Report MRM Transition Specificity

Self-validating workflow integrating ELISA screening and LC-MS/MS confirmation.

Conclusion

While immunoassays offer unparalleled throughput for monitoring chloroacetanilide herbicides, the structural homology of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid (Metolachlor OA) guarantees a baseline level of cross-reactivity. By understanding the mechanistic causality of this binding—rooted in hapten conjugation strategies—and implementing self-validating workflows paired with LC-MS/MS, researchers can confidently leverage ELISAs as primary screening tools without compromising scientific integrity.

References

  • PubChem - Metolachlor CGA 357704. National Institutes of Health (NIH).1

  • Evaluation of Enzyme-Linked Immunoassays for the Determination of Chloroacetanilides in Water and Soils. Environmental Science & Technology, ACS Publications. 2

  • Occurrence and Distribution of Pesticides in the St. Lucie River Watershed, South-Central Florida. U.S. Geological Survey (USGS). 4

  • Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. ResearchGate. 5

  • Central Chirality and Axial Chirality Recognition of the Enantioselective Antibodies to Herbicide Metolachlor. Journal of Agricultural and Food Chemistry, ACS Publications.3

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